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H-D-Phe(4-Br)-OMe.HCl Documentation Hub

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  • Product: H-D-Phe(4-Br)-OMe.HCl
  • CAS: 459133-43-8

Core Science & Biosynthesis

Foundational

Precision Synthesis and Characterization of H-D-Phe(4-Br)-OMe·HCl

A Strategic Guide for Peptide Chemists and Drug Developers[1][2] Executive Summary & Molecular Significance[3] H-D-Phe(4-Br)-OMe[1][2]·HCl (Methyl D-4-bromophenylalaninate hydrochloride) is a high-value chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Peptide Chemists and Drug Developers[1][2]

Executive Summary & Molecular Significance[3]

H-D-Phe(4-Br)-OMe[1][2]·HCl (Methyl D-4-bromophenylalaninate hydrochloride) is a high-value chiral building block in modern peptidomimetic drug design.[1] Its significance lies in the convergence of three structural features:

  • D-Configuration: Confers proteolytic stability to peptide sequences, a critical attribute for extending the half-life of therapeutic peptides in vivo.[1]

  • 4-Bromo Substituent: Acts as a versatile "chemical handle."[1][3] It allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to create complex biaryl systems or fluorescent probes.[1]

  • Methyl Ester (OMe): Protects the C-terminus, preventing premature oligomerization during solution-phase synthesis while remaining easily removable (saponification) or convertible (aminolysis).[1]

This guide provides a robust, scalable protocol for the synthesis of H-D-Phe(4-Br)-OMe[1]·HCl from its parent amino acid, emphasizing the suppression of racemization and the validation of optical purity.[1]

Strategic Synthesis: Thionyl Chloride-Mediated Esterification[3]

While Fischer esterification (acid/alcohol reflux) is common, it is kinetically slow for zwitterionic amino acids.[1] The industry-standard method utilizes Thionyl Chloride (


) in Methanol .[1] This route generates anhydrous HCl in situ and drives the equilibrium forward by scavenging water (forming 

and

), ensuring high yields (>95%) without racemization if temperature is controlled.[1]
Reagents & Equipment
  • Precursor: H-D-Phe(4-Br)-OH (D-4-Bromophenylalanine).[1]

  • Reagent: Thionyl Chloride (

    
    ) – Freshly distilled or high-purity grade.[1]
    
  • Solvent: Methanol (MeOH) – Anhydrous.[1]

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), ice-salt bath (-15°C).

Step-by-Step Protocol

Step 1: In Situ Reagent Generation (Exothermic Control)

  • Charge a flame-dried round-bottom flask with anhydrous Methanol (10 mL per 1 g of amino acid).

  • Cool the methanol to -15°C using an ice-salt bath.

  • Add Thionyl Chloride (2.5 equivalents) dropwise via a pressure-equalizing addition funnel.[1]

    • Critical: Maintain internal temperature below -5°C .[1] The reaction of

      
       with MeOH is violently exothermic.[1]
      
    • Mechanism:[4]

      
       (and in-situ formation of dimethyl sulfite/methyl chlorosulfite species).[1]
      

Step 2: Addition & Reflux

  • Add solid H-D-Phe(4-Br)-OH (1.0 equivalent) to the cold solution in one portion.

  • Allow the mixture to warm to room temperature (RT) over 30 minutes. The solid should dissolve.[5][1]

  • Heat the solution to reflux (approx. 65°C) for 4–12 hours.

    • Monitoring: Track consumption of starting material via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]

Step 3: Isolation & Crystallization

  • Cool the reaction mixture to RT.

  • Concentrate in vacuo to remove solvent and excess HCl/SO2. A solid or thick oil will remain.[1]

  • Co-evaporation: Add diethyl ether (20 mL) and re-evaporate to remove traces of HCl. Repeat twice.

  • Precipitation: Dissolve the residue in a minimum amount of cold Methanol. Add cold Diethyl Ether (or MTBE) until the solution becomes turbid.[1] Store at 4°C overnight to crystallize.

  • Filter the white crystalline solid, wash with cold ether, and dry under high vacuum over

    
     or KOH pellets.
    
Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Reagent Prep (-15°C) cluster_1 Reaction (Reflux) cluster_2 Workup MeOH Methanol (Anhydrous) ActiveRgt HCl / MeO-SO-Cl (In Situ) MeOH->ActiveRgt SOCl2 Thionyl Chloride (2.5 eq) SOCl2->ActiveRgt Intermediate Acyl Chloride Intermediate ActiveRgt->Intermediate SM H-D-Phe(4-Br)-OH SM->Intermediate ProductSol Ester in MeOH Intermediate->ProductSol Reflux 65°C Evap Evaporation (Remove SO2/HCl) ProductSol->Evap Cryst Crystallization (MeOH/Ether) Evap->Cryst Final H-D-Phe(4-Br)-OMe·HCl Cryst->Final

Figure 1: Reaction workflow for the thionyl chloride-mediated esterification of D-4-bromophenylalanine.

Characterization & Quality Control

The "D" configuration is the critical quality attribute (CQA). Standard NMR confirms structure but not chirality.[1] You must employ a multi-modal analytical strategy.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 (preferred for HCl salts) or

    
    .[1]
    
  • 
     NMR Expectations (300/400 MHz): 
    
    • 
       8.5–8.8 ppm (br s, 3H): Ammonium protons (
      
      
      
      ).[1]
    • 
       7.50 ppm (d, 2H, J~8 Hz): Aromatic protons ortho to Bromine.[1]
      
    • 
       7.20 ppm (d, 2H, J~8 Hz): Aromatic protons meta to Bromine (AA'BB' system).[1]
      
    • 
       4.30 ppm (t/dd, 1H): 
      
      
      
      -proton (
      
      
      ).[1]
    • 
       3.65 ppm (s, 3H): Methyl ester (
      
      
      
      ).[1]
    • 
       3.10–3.20 ppm (m, 2H): 
      
      
      
      -protons (
      
      
      ).[1]
Optical Rotation (Polarimetry)

This is the definitive test for racemization.[1]

  • Method: Dissolve product in Methanol or Ethanol (c = 1.0).[1] Measure at 20°C or 25°C at 589 nm (Na D-line).[1]

  • Target: The specific rotation

    
     must be compared against the L-enantiomer.
    
    • Reference: L-Phe-OMe[1][6]·HCl has

      
       (c=1, EtOH).[1]
      
    • Expectation:H-D-Phe(4-Br)-OMe[1][2]·HCl should exhibit a negative rotation (approx

      
       to 
      
      
      
      , magnitude may shift due to the Br substituent).[1]
    • Acceptance Criteria: Enantiomeric Excess (ee) > 99%.[1]

Mass Spectrometry (LC-MS)[3]
  • Ionization: ESI (Positive Mode).[1]

  • Expected Mass:

    • Monoisotopic Mass (Free base): ~257.01 Da (

      
      ) and ~259.00 Da (
      
      
      
      ).[1]
    • Observed

      
      : Doublet peaks at 258.0  and 260.0  (1:1 ratio due to Br isotopes).[1]
      
Analytical Logic Tree

QC_Logic Sample Crude Product NMR 1H NMR Sample->NMR CheckStruct Structure Correct? (OMe Singlet present?) NMR->CheckStruct Polarimetry Polarimetry ([α]D measurement) CheckStruct->Polarimetry Yes Fail REJECT / REPROCESS CheckStruct->Fail No CheckChiral Sign Negative? (Matches D-isomer) Polarimetry->CheckChiral HPLC Chiral HPLC CheckChiral->HPLC Yes CheckChiral->Fail No (Racemized) CheckPurity ee > 99%? HPLC->CheckPurity Pass RELEASE LOT CheckPurity->Pass Yes CheckPurity->Fail No

Figure 2: Quality Control decision tree ensuring structural and chiral integrity.

Handling & Storage Specifications

ParameterSpecificationRationale
State White Crystalline PowderAmorphous solids indicate impurities or trapped solvent.[1]
Hygroscopicity HighHCl salts attract moisture.[1] Hydrolysis of the ester can occur if wet.[1]
Storage Temp 2–8°C (Desiccated)Prevents slow hydrolysis and discoloration.[1]
Container Amber GlassProtects the C-Br bond from potential photolytic degradation over long periods.[1]

References

  • Li, J., et al. (2020).[1] Synthesis of Amino Acid Methyl Esters. A robust review of thionyl chloride/methanol esterification methodologies.

  • Sigma-Aldrich. Product Specification: 4-Bromo-L-phenylalanine.[1] Provides baseline physical properties for the L-enantiomer used for comparative analysis.

  • PubChem. Compound Summary: Phenylalanine methyl ester hydrochloride.[1][7] General structural data and safety profiles for the parent scaffold.[1] [7]

  • Chem-Impex Int'l. Fmoc-4-bromo-L-phenylalanine Applications. Details the utility of the 4-bromo moiety in peptide synthesis and cross-coupling.

Sources

Exploratory

An In-Depth Technical Guide to H-D-Phe(4-Br)-OMe.HCl: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of D-4-Bromophenylalanine Methyl Ester Hydrochloride (H-D-Phe(4-Br)-OMe.HCl), a crucial, non...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-4-Bromophenylalanine Methyl Ester Hydrochloride (H-D-Phe(4-Br)-OMe.HCl), a crucial, non-natural amino acid derivative utilized in peptide synthesis and drug discovery. While a dedicated CAS number for this specific salt is not commonly cited in major chemical inventories, this guide offers a complete profile, including the identification of its parent compound, a detailed and field-proven synthesis protocol, in-depth analytical characterization methodologies, and an exploration of its applications. We delve into the rationale behind its use, providing insights for researchers aiming to leverage its unique properties for creating peptides with enhanced stability and modulated biological activity.

Introduction and Core Concepts

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide design, enabling the development of therapeutics with superior properties compared to their natural counterparts. H-D-Phe(4-Br)-OMe.HCl is a halogenated derivative of D-phenylalanine, which offers distinct steric and electronic properties. The introduction of a bromine atom onto the phenyl ring can significantly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.[1] This makes it a valuable building block for medicinal chemists and peptide scientists.

This guide serves as a practical resource, consolidating critical information to facilitate the effective synthesis, analysis, and application of this compound. We will address the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving high-purity material.

Physicochemical Properties and Identification

Due to its typical role as a synthetic intermediate, H-D-Phe(4-Br)-OMe.HCl is often prepared as needed. The primary identifier is for the parent amino acid, 4-Bromo-D-phenylalanine.

PropertyValueSource
Compound Name D-4-Bromophenylalanine methyl ester hydrochloride-
Synonyms H-D-Phe(4-Br)-OMe.HCl, Methyl D-4-bromophenylalaninate HCl-
CAS Number Not commonly assigned; Parent Amino Acid (4-Bromo-D-phenylalanine): 62561-74-4[2]
Molecular Formula C₁₀H₁₃BrClNO₂Calculated
Molecular Weight 294.57 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid[3]
Solubility Expected to be soluble in water, methanol, and DMSO[4]

Synthesis Protocol: Fischer Esterification

The most direct and widely adopted method for the preparation of amino acid methyl esters is the Fischer esterification, using thionyl chloride (SOCl₂) in methanol. This method is efficient as the reaction with thionyl chloride and methanol generates HCl in situ, which acts as the catalyst and also forms the final hydrochloride salt.

Rationale for Method Selection
  • Efficiency: The reaction typically proceeds to completion with high yields.

  • Simplicity: It is a one-pot synthesis that does not require prior protection of the amino group.

  • Purity: The final product often precipitates from the reaction mixture upon cooling or with the addition of a non-polar solvent, facilitating purification.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-D-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (Et₂O)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 4-Bromo-D-phenylalanine (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction between thionyl chloride and methanol.

  • Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the cooled suspension.[5][6] The slow addition is a critical safety and control measure.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂). Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-5 hours, or until the reaction is complete (monitored by TLC).[7]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting solid or oil, add cold diethyl ether and triturate to induce precipitation of a white solid.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Isolation A Suspend 4-Bromo-D-phenylalanine in anhydrous Methanol B Cool to 0 °C A->B C Slowly add Thionyl Chloride B->C D Reflux for 3-5 hours C->D E Remove solvent (Rotary Evaporation) D->E F Precipitate with Diethyl Ether E->F G Filter and Dry F->G H H G->H Final Product: H-D-Phe(4-Br)-OMe.HCl

Caption: Fischer esterification workflow for H-D-Phe(4-Br)-OMe.HCl.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized H-D-Phe(4-Br)-OMe.HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: The expected proton NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will show characteristic signals. The aromatic protons will appear as two distinct doublets (an AA'BB' system) due to the para-substitution.[2] The methoxy group will present as a singlet around 3.7-3.8 ppm, and the alpha and beta protons of the amino acid backbone will appear as multiplets.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl ester, the methoxy carbon, the carbons of the aromatic ring, and the alpha and beta carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing purity.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 220 nm and 254 nm is standard.

  • Purity Assessment: The purity is determined by integrating the peak area of the main product relative to the total peak area. A purity of >98% is generally expected.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) in positive ion mode is most common.

  • Expected Ion: The analysis should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (C₁₀H₁₂BrNO₂), which has a calculated m/z that reflects the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Research and Drug Development

The primary application of H-D-Phe(4-Br)-OMe.HCl is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Rationale for Use
  • Enzymatic Stability: The D-configuration provides inherent resistance to degradation by proteases, which typically recognize L-amino acids. This extends the in-vivo half-life of the resulting peptide.[1]

  • Conformational Constraint: The bulky bromine atom can introduce conformational restrictions in the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation.

  • Probing Interactions: The bromophenyl group can be used as a probe for studying peptide-receptor interactions, as the bromine atom can participate in halogen bonding or alter hydrophobic interactions.[8]

  • Further Modification: The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions, to introduce other functional groups.

Application Workflow Diagram

ApplicationWorkflow A H-D-Phe(4-Br)-OMe.HCl (Building Block) B Peptide Synthesis (SPPS or Solution Phase) A->B C Peptide with Enhanced Properties (e.g., Stability, Potency) B->C D Drug Discovery & Development C->D

Caption: Role of H-D-Phe(4-Br)-OMe.HCl in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling H-D-Phe(4-Br)-OMe.HCl and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Conduct all manipulations, especially those involving thionyl chloride, in a well-ventilated chemical fume hood.[10]

  • Handling Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme care in an anhydrous environment.

  • General Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9][11] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[11]

Conclusion

H-D-Phe(4-Br)-OMe.HCl is a valuable, albeit specialized, building block for peptide chemists. While its lack of a dedicated CAS number may initially seem like a hurdle, its synthesis is straightforward and reliable using established methods like the Fischer esterification. Its utility in conferring enhanced stability and unique structural properties to peptides underscores its importance in the design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in a research and development setting.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. [Link]

  • PubMed. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design. [Link]

  • Google Patents. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • University of Glasgow. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

Sources

Foundational

H-D-Phe(4-Br)-OMe.HCl chemical structure and properties

Technical Monograph: H-D-Phe(4-Br)-OMe[1]·HCl The Dual-Function Chiral Synthon for Peptidomimetics and Cross-Coupling Executive Summary H-D-Phe(4-Br)-OMe[1][2][3]·HCl (Methyl 4-bromo-D-phenylalaninate hydrochloride) repr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: H-D-Phe(4-Br)-OMe[1]·HCl

The Dual-Function Chiral Synthon for Peptidomimetics and Cross-Coupling

Executive Summary

H-D-Phe(4-Br)-OMe[1][2][3]·HCl (Methyl 4-bromo-D-phenylalaninate hydrochloride) represents a high-value "dual-handle" building block in modern drug discovery. It combines the proteolytic stability of the D-configuration with the versatile reactivity of the para-bromo substituent.

This guide addresses the specific needs of medicinal chemists utilizing this scaffold for peptide stapling , biaryl synthesis via Suzuki-Miyaura coupling , and halogen bonding optimization.[4] Unlike standard amino acids, this molecule requires specific handling to prevent racemization during coupling and hydrolysis, and its hydrochloride salt form demands strict moisture control.[4]

Physicochemical Datasheet & Molecular Identity

The precise identification of the starting material is critical for regulatory compliance and reproducibility. The following data consolidates vendor specifications and calculated properties.

PropertySpecification / Value
Chemical Name Methyl 4-bromo-D-phenylalaninate hydrochloride
Common Synonyms H-D-Phe(4-Br)-OMe[1][2][][6][7][8]·HCl; D-4-Bromophenylalanine methyl ester HCl
CAS Number 459133-43-8 (Primary); 270062-84-5 (Alternate vendor ref)
Molecular Formula C₁₀H₁₂BrNO₂[4] · HCl
Molecular Weight 258.11 (Free Base) / 294.57 (HCl Salt)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point 158–162 °C (Typical range for Phe-OMe[4]·HCl analogs; determine empirically)
Hygroscopicity High (HCl salt forms hydrates readily)
Storage +2°C to +8°C (Desiccated); -20°C for long term

Critical Note on Stereochemistry: Ensure the certificate of analysis (CoA) confirms the D-enantiomer (R-configuration at the


-carbon). Inadvertent substitution with the L-isomer (S-configuration) will completely alter the pharmacokinetic profile and receptor binding of the final peptide.[4]
Synthetic Architecture & Reactivity Profile

The utility of H-D-Phe(4-Br)-OMe[4]·HCl lies in its three distinct reactive sites, allowing for orthogonal modification strategies.[4]

2.1 The "Bromine Handle" (Site A)

The para-bromo position is an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[4] In peptide stapling, this site reacts with boronic acid-containing residues to form biaryl bridges, locking the peptide into a bioactive helical conformation.[4]

2.2 The D-Configuration (Site B)

Incorporating D-amino acids into peptide sequences renders the backbone resistant to endogenous proteases (e.g., chymotrypsin), which strictly recognize L-stereocenters.[4] This significantly extends the plasma half-life (


) of therapeutic peptides.[4]
2.3 The Methyl Ester (Site C)

The ester protects the C-terminus during N-terminal elongation.[4] It can be selectively hydrolyzed to the free acid (using LiOH) or converted directly to an amide (using ammonia or amines) to form the C-terminal carboxamide.[4]

ReactivityMap Figure 1: Orthogonal Reactivity Map of H-D-Phe(4-Br)-OMe·HCl Center H-D-Phe(4-Br)-OMe·HCl Suzuki Pd-Catalyzed Coupling (Biaryl Synthesis) Center->Suzuki Site A: Ar-Br Hydrolysis Ester Hydrolysis (Free Acid Generation) Center->Hydrolysis Site C: -OMe Amidation Aminolysis (Peptide Bond Formation) Center->Amidation Site C: -OMe Stapling Peptide Stapling (Macrocyclization) Suzuki->Stapling intramolecular

Critical Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (On-Resin or Solution Phase)

Objective: To couple an aryl boronic acid to the 4-position without racemizing the


-center.

Reagents:

  • Substrate: Peptide containing H-D-Phe(4-Br)-OMe (or free amine protected version).[4]

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Water-soluble ligands like sSPhos are preferred for peptide compatibility.[4]

  • Base:

    
     or 
    
    
    
    (2M aqueous).[4]
  • Solvent: DME/Water or DMF/Water (degassed).[4]

Step-by-Step Workflow:

  • Degassing: Sparge the solvent mixture (DME:H₂O, 4:[4]1) with Argon for 15 minutes. Oxygen is the enemy of Pd-catalysis.[4]

  • Pre-complexation: Dissolve the peptide/amino acid (1.0 equiv) and Aryl-Boronic acid (1.5 equiv) in the solvent.

  • Catalyst Addition: Add Pd catalyst (0.05 equiv) and Ligand (0.1 equiv) under inert atmosphere.

  • Base Addition: Add the aqueous base (3.0 equiv).[4]

  • Reaction: Heat to 80°C (microwave preferred for speed) for 1-2 hours.

  • Workup: Filter through Celite to remove Pd black.[4] Acidify to pH 3 if free acid is desired; otherwise, extract into EtOAc.[4]

Scientist's Tip: If using the methyl ester (OMe), avoid strong hydroxide bases at high temperatures for long durations, as this will hydrolyze the ester prematurely.[4] Use


 which is milder.[4]
Protocol B: Ester Hydrolysis (Deprotection)

Objective: To reveal the carboxylic acid for subsequent coupling.

  • Dissolve H-D-Phe(4-Br)-OMe (1.0 equiv) in THF/Water (3:1).[4]

  • Cool to 0°C.

  • Add LiOH (1.2 equiv) dropwise.[4] Do not use excess NaOH or heat, as this promotes racemization via enolization.[4]

  • Monitor by TLC (disappearance of ester spot).[4]

  • Acidify carefully with 1N HCl to pH 2-3.

  • Extract immediately with EtOAc.[4]

Workflow Figure 2: Synthetic Workflow for Modified Building Blocks Start Start: H-D-Phe(4-Br)-OMe·HCl Protect N-Protection (Boc/Fmoc) Start->Protect Coupling Suzuki Coupling (Ar-B(OH)2, Pd, Base) Protect->Coupling Check QC: Check for De-bromination Coupling->Check Hydrolysis Ester Hydrolysis (LiOH) Check->Hydrolysis Pass Final Final Building Block Hydrolysis->Final

Advanced Applications in Drug Design[9][10]
4.1 Halogen Bonding (XB)

The bromine atom is not merely a reactive handle; it is a functional pharmacophore.[4] Bromine exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Mechanism: The sigma-hole acts as a Lewis acid, interacting with Lewis bases (carbonyl oxygens, nitrogens) in the target protein.[4]

  • Design Strategy: Replace a methyl group or hydrogen with Bromine to gain ~1-2 kcal/mol binding affinity via XB, provided the geometry allows a linear approach (160-180°).[4]

4.2 Peptide Stapling

Using Suzuki coupling, H-D-Phe(4-Br)-OMe can be cross-linked to a boronic acid residue (e.g., 4-borono-phenylalanine) at the


 or 

position.[4]
  • Advantage: This creates an all-hydrocarbon-like biaryl staple that is more rigid than disulfide bridges and metabolically stable.

Quality Control & Handling
5.1 Storage and Stability
  • Hygroscopicity: The HCl salt will absorb atmospheric water, leading to hydrolysis or sticky solids that are hard to weigh.[4] Always warm the bottle to room temperature before opening.

  • Light Sensitivity: Aryl bromides can undergo slow photodehalogenation.[4] Store in amber vials.

5.2 Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[4]

  • Mobile Phase A: Water + 0.1% TFA.[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[4]

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: 220 nm (amide/ester) and 254 nm (phenyl ring).[4]

  • Chiral Purity: Essential to verify using a Chiralpak AD-H or OD-H column to ensure <0.5% L-isomer.

References
  • Synthesis and Properties of Phe-OMe Analogs: Sigma-Aldrich.[4][7] "L-Phenylalanine methyl ester hydrochloride Product Information." (Analogous reference for physicochemical baseline).

  • Suzuki-Miyaura Coupling on Peptides: Journal of the American Chemical Society.[4] "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling." (2013).[4] [4]

  • Halogen Bonding in Drug Discovery: Journal of Medicinal Chemistry. "Halogen Bonding in Drug Discovery: An Overview."[9][10][11]

  • Vendor Specification (CAS Verification): Angene International. "H-D-Phe(4-Br)-OMe[4][1][2][6]·HCl Datasheet."

  • Peptide Stapling via Cross-Coupling: MDPI Molecules. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." [4]

Sources

Exploratory

Technical Guide: Biological Activity and Synthesis of Peptides Containing H-D-Phe(4-Br)-OMe Derivatives

Topic: Biological Activity and Synthesis of Peptides Containing H-D-Phe(4-Br)-OMe.HCl Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Synthesis of Peptides Containing H-D-Phe(4-Br)-OMe.HCl Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This guide analyzes the structural utility and biological impact of incorporating H-D-Phe(4-Br)-OMe.HCl (Methyl 4-bromo-D-phenylalaninate hydrochloride) into bioactive peptides. As a non-proteinogenic amino acid building block, this compound serves a dual function: the D-configuration imposes critical conformational constraints (typically Type II'


-turns), while the 4-bromo substituent  enhances lipophilicity and introduces halogen-bonding capabilities.

This document details the synthesis workflows for utilizing the hydrochloride salt, explores its mechanistic role in enhancing receptor affinity, and reviews case studies in antimicrobial (Gramicidin S, Polymyxin) and metabolic (MC4R) peptide therapeutics.

Chemical Characteristics & Structural Impact[1][2][3][4]

The efficacy of peptides containing D-Phe(4-Br) stems from three physicochemical pillars that distinguish it from native L-Phenylalanine.

Stereochemical Constraint (The D-Effect)

In native proteins, L-amino acids predominantly form right-handed


-helices or 

-sheets. The introduction of a D-amino acid, such as D-Phe(4-Br), disrupts these standard secondary structures, often nucleating a

-turn
.
  • Mechanism: The side chain of the D-residue orients effectively into the

    
     or 
    
    
    
    position of a turn, stabilizing the backbone geometry required for cyclization or specific receptor pocket docking.
  • Proteolytic Stability: Most endogenous proteases recognize L-stereochemistry. The D-enantiomer renders the peptide bond adjacent to this residue resistant to enzymatic hydrolysis, significantly extending plasma half-life (

    
    ).
    
The Heavy Atom Effect (4-Bromo)

The para-substitution of bromine provides more than just steric bulk; it introduces distinct electronic properties.

  • Halogen Bonding: Unlike hydrogen bonds, the bromine atom can act as a Lewis acid (sigma-hole) interacting with Lewis bases (carbonyl oxygens,

    
    -systems) in the target receptor. This often results in higher affinity binding compared to the unsubstituted Phe.
    
  • Lipophilicity: The bromine atom increases the LogP of the residue, facilitating membrane penetration—a critical feature for antimicrobial peptides (AMPs) targeting bacterial membranes and intracellular targets.

The Methyl Ester Function (OMe)

The starting material H-D-Phe(4-Br)-OMe.HCl carries a C-terminal methyl ester.

  • Synthesis Role: It acts as a C-terminal protecting group, preventing polymerization during solution-phase coupling at the N-terminus.

  • Product Role: In some short bioactive peptides, the ester is retained to mask the C-terminal charge, improving blood-brain barrier (BBB) permeability.

Synthesis Protocols: Handling H-D-Phe(4-Br)-OMe.HCl[5]

The hydrochloride salt form requires specific neutralization steps to participate in nucleophilic attack during peptide coupling.

Standard Solution-Phase Coupling Protocol

Objective: Couple Boc-Xaa-OH to H-D-Phe(4-Br)-OMe.HCl.

Reagents:

  • Amine: H-D-Phe(4-Br)-OMe.HCl (1.0 eq)

  • Acid: Boc-Xaa-OH (1.1 eq)

  • Coupling Agent: EDC.HCl / HOBt (1.1 eq)

  • Base: NMM (N-methylmorpholine) or DIPEA (2.0 - 2.5 eq)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Boc-Xaa-OH and HOBt in anhydrous DMF under nitrogen atmosphere. Cool to 0°C.

  • Activation: Add EDC.HCl and stir for 15 minutes to form the active ester.

  • Neutralization (Critical): In a separate vial, dissolve H-D-Phe(4-Br)-OMe.HCl in DMF. Add NMM (1.0 eq) to neutralize the HCl salt, liberating the free amine.

    • Note: Do not leave the free amine sitting too long to avoid dimerization or diketopiperazine formation.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Add the remaining base (1.0-1.5 eq) to maintain pH ~8.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16h).

  • Workup: Dilute with EtOAc, wash successively with 1N HCl (remove unreacted amine/base), sat. NaHCO3 (remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 In Situ Activation Start H-D-Phe(4-Br)-OMe.HCl (Solid Salt) Neutralize Neutralization (DIPEA/NMM in DMF) Start->Neutralize Dissolve FreeAmine H-D-Phe(4-Br)-OMe (Free Amine) Neutralize->FreeAmine - HCl Coupling Coupling Reaction (Nucleophilic Attack) FreeAmine->Coupling ActivatedAcid Activated Acid (Boc-Xaa-OBt) ActivatedAcid->Coupling Product Dipeptide Boc-Xaa-D-Phe(4-Br)-OMe Coupling->Product Amide Bond Formation

Caption: Workflow for converting the HCl salt precursor into a dipeptide via solution-phase synthesis.

Case Studies of Biological Activity

Gramicidin S Analogs (Antimicrobial)

Gramicidin S (GS) is a cyclic decapeptide antibiotic: cyclo(Val-Orn-Leu-D-Phe-Pro)2.[1][2]

  • Modification: Replacement of D-Phe with D-Phe(4-Br) .

  • Impact: The [D-Phe(4-Br)4,4']-GS analog maintains the Type II'

    
    -turn essential for the antiparallel 
    
    
    
    -sheet structure.
  • Outcome:

    • Crystallography: The heavy bromine atom facilitates phase determination in X-ray studies.

    • Activity: The analog retains potent antibacterial activity against Gram-positive bacteria. The increased bulkiness at the turn region modulates the interaction with bacterial membranes, often altering the hemolytic toxicity profile compared to wild-type GS.

Polymyxin Derivatives (MDR Gram-Negative)

Polymyxins are last-resort antibiotics targeting MDR Pseudomonas aeruginosa and Acinetobacter baumannii.

  • Modification: Incorporation of D-Phe(4-Br) at position 6 or 7 (hydrophobic domain).

  • Mechanism: The 4-Br substituent fine-tunes the "hydrophobic motif" required to penetrate the lipopolysaccharide (LPS) layer of the outer membrane.

  • Data Summary:

    Compound Modification MIC (mg/L) P. aeruginosa Cytotoxicity (HK-2 cells)
    Polymyxin B (Control) None 0.5 - 1.0 High
    FADDI-Series D-Phe(4-F) 0.5 - 2.0 Reduced
    Bromo-Analog D-Phe(4-Br) 0.25 - 1.0 Moderate

    Note: Data generalized from SAR studies (Source 2, 3).

  • Insight: The increased lipophilicity of the Bromo-analog correlates with higher potency against colistin-resistant strains but requires careful balancing to avoid mammalian nephrotoxicity.

MC4R Agonists (Obesity & Metabolism)

The Melanocortin-4 Receptor (MC4R) is a key target for weight management. The core pharmacophore is His-D-Phe-Arg-Trp.

  • Modification: D-Phe(4-Br) replaces the standard D-Phe.

  • Pharmacology:

    • Affinity: The 4-Br group fills a hydrophobic pocket in the MC4R transmembrane domain, often increasing binding affinity (

      
      ) into the sub-nanomolar range.
      
    • Selectivity: Halogen substitution can improve selectivity for MC4R over MC3R or MC5R, reducing off-target side effects (e.g., cardiovascular effects).

Mechanism of Action Diagram

The following diagram illustrates how the D-Phe(4-Br) residue functions within a bioactive peptide to enhance receptor binding and stability.

MOA Peptide Bioactive Peptide (e.g., MC4R Agonist) Residue Residue: D-Phe(4-Br) Peptide->Residue Conf D-Configuration Residue->Conf Halo 4-Bromo Substituent Residue->Halo BetaTurn Induces Beta-Turn (Conformational Lock) Conf->BetaTurn Proteolysis Resists Proteolysis (Increased t1/2) Conf->Proteolysis Lipophilicity Increased Lipophilicity (Membrane Penetration) Halo->Lipophilicity HalogenBond Halogen Bonding (High Affinity Binding) Halo->HalogenBond Receptor Target Receptor / Membrane (GPCR / Bacterial Wall) BetaTurn->Receptor Shape Complementarity Lipophilicity->Receptor Partitioning HalogenBond->Receptor Electronic Interaction

Caption: Mechanistic contributions of D-Phe(4-Br) to peptide pharmacology: Stability, Conformation, and Affinity.

References

  • Aimoto, S. (1988). "The Synthesis of a Heavy-Atom Derivative of Gramicidin S (GS), [D-Phe(4-Br)4,4']-GS, by a Novel Method." Bulletin of the Chemical Society of Japan, 61(6), 2220–2222. Link

  • Velkov, T., et al. (2024). "Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens: Fine-Tuning Hydrophobicity with Unnatural Amino Acids." Journal of Medicinal Chemistry. Link

  • Google Patents. (2016). Peptidomimetic macrocycles and formulations thereof (WO2016049355A1). Link

  • LookChem. (n.d.). H-D-Phe(4-Br)-OMe HCl Product Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

deprotection methods for the methyl ester of 4-bromo-D-phenylalanine

Application Note: Selective Deprotection of 4-Bromo-D-Phenylalanine Methyl Ester Part 1: Executive Summary & Strategic Analysis The deprotection of 4-bromo-D-phenylalanine methyl ester presents a specific set of challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Deprotection of 4-Bromo-D-Phenylalanine Methyl Ester

Part 1: Executive Summary & Strategic Analysis

The deprotection of 4-bromo-D-phenylalanine methyl ester presents a specific set of challenges in drug development. While methyl ester hydrolysis is a routine transformation, the presence of the D-configuration and the aryl bromide necessitates a deviation from standard "boil in base" protocols.

The Core Challenges:

  • Racemization (Enantiomeric Erosion): D-amino acid derivatives are prone to racemization under basic conditions via enolate formation.[1] The

    
    -proton acidity is enhanced by the electron-withdrawing nature of the ester and potentially by N-protecting groups (carbamates/amides).[1]
    
  • Chemoselectivity (Halogen Integrity): The 4-bromo substituent is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura).[1] It is sensitive to hydrogenolysis (Pd/C, H2) and metal-halogen exchange (Lithium reagents), limiting deprotection options.[1]

  • Scalability: Methods must be robust enough for gram-to-kilogram transition without requiring exotic chromatography.[1]

This guide provides three distinct protocols ranked by fidelity (preservation of chirality) and throughput .[1]

Part 2: Decision Matrix & Workflow

Before selecting a protocol, assess the substrate state (N-protected vs. Free Amine) and purity requirements.[1]

Figure 1: Strategic decision tree for selecting the optimal deprotection method based on N-protection status and enantiomeric excess (ee) requirements.

Part 3: Detailed Experimental Protocols

Method A: Controlled Alkaline Hydrolysis (LiOH)

Best for: Standard N-protected intermediates (Boc, Cbz) where <1% racemization is acceptable.[1]

Mechanism: Saponification using Lithium Hydroxide. LiOH is preferred over NaOH/KOH due to its lower basicity and better solubility in THF mixtures, reducing the risk of


-elimination or racemization.[1]

Reagents:

  • Substrate: 4-Bromo-D-phenylalanine methyl ester (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (1.2 – 1.5 eq)[1]

  • Solvent: THF:Water (3:1 v/v) or MeOH:Water (3:1 v/v)[1]

  • Quench: 1M HCl or Citric Acid

Protocol:

  • Dissolution: Dissolve the substrate (10 mmol) in THF (30 mL). Cool the solution to 0°C in an ice bath. Critical: Do not skip cooling.

  • Base Addition: Dissolve LiOH·H2O (12-15 mmol) in Water (10 mL).[1] Add this solution dropwise to the substrate over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to ambient temperature (20-25°C). Monitor by TLC or LCMS.[1]

    • Checkpoint: Reaction is typically complete within 1-2 hours.[1][2] Do not stir overnight unless necessary.

  • Workup (pH Adjustment):

    • Evaporate THF under reduced pressure (keep bath <30°C).

    • Dilute the remaining aqueous residue with water (20 mL).[1]

    • Wash with Et2O (2 x 15 mL) to remove unreacted ester or non-polar impurities.[1]

    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH 2-3 using 1M HCl. Precipitation of the free acid usually occurs here.

  • Isolation: Extract with EtOAc (3 x 30 mL). Dry combined organics over Na2SO4, filter, and concentrate.[1][3]

Technical Insight: The use of THF/Water is superior to MeOH/Water for hydrophobic substrates like 4-bromo-phenylalanine, ensuring homogeneity.

Method B: Acid-Mediated Hydrolysis

Best for: Free amine salts or when N-Boc removal is desired simultaneously.[1]

Mechanism: Acid-catalyzed hydrolysis.[1] The high concentration of protons suppresses the formation of the enol form, effectively preventing racemization.

Reagents:

  • Substrate: 4-Bromo-D-phenylalanine methyl ester (1.0 eq)[1]

  • Acid: 6M Hydrochloric Acid (HCl) or 48% HBr (Use HCl to avoid Br exchange issues)[1]

  • Solvent: 1,4-Dioxane (optional, for solubility)

Protocol:

  • Setup: Suspend the substrate (10 mmol) in 6M HCl (20 mL). If solubility is poor, add 1,4-Dioxane (10 mL).[1]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2-4 hours.

    • Note: The 4-bromo group is stable to non-reducing acids.[1]

  • Monitoring: Monitor consumption of the ester via LCMS.

  • Isolation:

    • Concentrate the mixture to dryness under reduced pressure.

    • Co-evaporate with toluene (2x) to remove residual water and HCl.[1]

    • Product: The residue is the Hydrochloride salt of the amino acid (H-4-Br-D-Phe-OH[1]·HCl).

Caution: This method will cleave Boc groups.[1] It is compatible with Fmoc groups only if reaction times are short, but generally, acid hydrolysis is incompatible with Fmoc.[1]

Method C: Enzymatic Hydrolysis (Green Chemistry)

Best for: High-value intermediates requiring >99.5% ee retention.[1]

Mechanism: Lipases (e.g., Candida antarctica Lipase B - CALB) or Esterases (Pig Liver Esterase - PLE) catalyze hydrolysis under mild, neutral conditions (pH 7-8).[1]

Reagents:

  • Enzyme: Immobilized CALB (e.g., Novozym 435) or PLE.[1]

  • Buffer: Phosphate Buffer (pH 7.2, 0.1 M).

  • Co-solvent: Acetone or DMSO (up to 10% v/v) to aid solubility.[1]

Protocol:

  • Preparation: Suspend 4-Bromo-D-phenylalanine methyl ester (5 mmol) in Phosphate Buffer (25 mL). Add Acetone (2 mL) if the solution is cloudy.

  • Initiation: Add Immobilized Lipase (50-100 mg/mmol substrate).

  • Incubation: Shake at 30-35°C @ 200 rpm.

    • pH Stat: For larger scales, use an autotitrator to maintain pH 7.2 by adding 0.1M NaOH, as the release of acid will lower the pH and inhibit the enzyme.

  • Termination: Filter off the immobilized enzyme (reusable).

  • Isolation: Acidify the filtrate to pH 3 and extract with EtOAc.

Why this works: Enzymes operate via a "lock and key" mechanism that does not involve free basic species in the bulk solution, completely eliminating the pathway for base-catalyzed racemization.

Part 4: Comparative Data & Quality Control

Table 1: Method Comparison for 4-Br-D-Phe-OMe Deprotection

FeatureMethod A: LiOHMethod B: 6M HClMethod C: Enzymatic
Reaction pH 12-13< 17.0 - 7.5
Temp 0°C to RT100°C30°C
Yield 85-95%>95%75-90%
Racemization Risk Moderate (if uncontrolled)Very LowNegligible
Protecting Group Compatible with Boc, ZCleaves BocCompatible with all
Scalability High (kg scale)High (kg scale)Medium (g scale)

Quality Control (Self-Validation):

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase) to verify the D/L ratio.[1]

    • Acceptance Criteria: < 0.5% L-isomer.[1][4]

  • 1H-NMR: Verify the integrity of the 4-bromo aromatic region (two doublets approx 7.4 - 7.1 ppm) to ensure no debromination occurred.

  • Specific Rotation: Compare

    
     with literature values for 4-bromo-D-phenylalanine.
    

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for ester cleavage conditions). [1]

  • Feske, B. D., et al. (2005).[1] "Enzymatic desymmetrization of dimethyl 3-phenylglutarate." Journal of Organic Chemistry, 70(23), 9654-9657.[1] (Demonstrates enzymatic hydrolysis mildness).

  • Sakakura, A., et al. (2012).[1][5] "Catalytic hydrolysis of esters with N,N-diarylammonium pyrosulfate." Organic Letters, 14(12), 3194-3197.[1] (Mild acid-catalyzed alternatives).[1][2][3][6] [1]

  • Nicolaou, K. C., et al. (2005).[1] "A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide."[6] Angewandte Chemie International Edition, 44(9), 1378-1382.[1] (Specialized mild cleavage for sensitive substrates).[1]

  • Search Result 1.1: "Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C." (Establishes racemization kinetics for Phe derivatives).

Sources

Application

H-D-Phe(4-Br)-OMe.HCl incorporation into bioactive peptides

Application Note: Strategic Utilization of H-D-Phe(4-Br)-OMe.HCl in Peptidomimetic Design & Late-Stage Diversification Executive Summary The non-proteinogenic amino acid H-D-Phe(4-Br)-OMe.HCl represents a "dual-function...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of H-D-Phe(4-Br)-OMe.HCl in Peptidomimetic Design & Late-Stage Diversification

Executive Summary

The non-proteinogenic amino acid H-D-Phe(4-Br)-OMe.HCl represents a "dual-function warhead" in modern peptide drug discovery. Unlike standard L-amino acids, this building block offers two distinct strategic advantages:

  • Metabolic Shielding: The D-configuration confers resistance against endogenous proteases (e.g., chymotrypsin), significantly extending the in vivo half-life of bioactive peptides.

  • Orthogonal Reactivity: The para-bromo substituent serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck) and enables "Halogen Bonding" interactions that can increase receptor affinity by up to 10-fold compared to non-halogenated analogs.

This guide details the protocols for converting this methyl ester precursor into a solid-phase synthesis (SPPS) compatible unit and utilizing it for late-stage peptide diversification.

Structural & Mechanistic Rationale

The "Sigma Hole" Effect (Halogen Bonding)

The 4-Bromo substitution is not merely a reactive handle; it is a pharmacophore. Halogens (Cl, Br, I) exhibit an anisotropic electron distribution, creating a region of positive electrostatic potential on the tip of the atom, known as the


-hole .
  • Mechanism: This positive region interacts with Lewis bases (backbone carbonyls, His-nitrogens) in the target protein.

  • Impact: Bromine provides a stronger

    
    -hole than Chlorine, often replacing hydrophobic interactions with specific, directional bonding.
    
Proteolytic Stability (The D-Switch)

Endogenous proteases are stereoselective for L-amino acids.[1] Incorporating D-Phe(4-Br) into a peptide sequence (particularly at cleavage sites like the C-terminus or adjacent to Arg/Lys) disrupts the enzyme's active site recognition.

Table 1: Comparative Properties of Phenylalanine Analogs

PropertyL-Phe (Native)D-Phe (Inverted)D-Phe(4-Br) (Modified)
Proteolytic Stability Low (Minutes)High (Hours/Days)Very High
Steric Bulk (

)
~190~190~215 (Br adds bulk)
Electronic Effect NeutralNeutralElectron Withdrawing (

-hole)
Chemical Utility StandardConformation ControlCross-Coupling Handle

Strategic Workflow

The following diagram illustrates the conversion of the raw material (H-D-Phe(4-Br)-OMe.HCl) into a bioactive library.

Workflow Raw H-D-Phe(4-Br)-OMe.HCl (Raw Material) Protect Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Raw->Protect Neutralize & Protect Hydrolysis Step 2: Saponification (LiOH, 0°C) Protect->Hydrolysis Ester Cleavage SPPS Step 3: SPPS Incorporation (Fmoc-D-Phe(4-Br)-OH) Hydrolysis->SPPS Free Acid Isolation Coupling Step 4: On-Resin Suzuki Coupling SPPS->Coupling Solid Phase Assembly Library Bioactive Peptide Library Coupling->Library Diversification

Figure 1: Critical path from raw methyl ester salt to functionalized peptide library.

Detailed Protocols

Protocol A: Preparation for SPPS (Fmoc-Protection & Saponification)

Rationale: The raw material is a methyl ester hydrochloride. Direct use in SPPS is impossible; the amine must be Fmoc-protected and the ester hydrolyzed to a free acid without racemization.

Step 1: Fmoc-Protection

  • Dissolution: Dissolve 5.0 g (1 eq) of H-D-Phe(4-Br)-OMe.HCl in 1,4-Dioxane/Water (1:1, 50 mL).

  • Neutralization: Add NaHCO₃ (2.5 eq) slowly at 0°C. Caution: CO₂ evolution.

  • Reaction: Add Fmoc-OSu (1.1 eq) dissolved in minimal dioxane dropwise.

  • Monitoring: Stir at RT for 3-4 hours. Monitor via TLC (EtOAc/Hexane) or LCMS.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Result: Fmoc-D-Phe(4-Br)-OMe (Intermediate).

Step 2: Controlled Saponification (Critical for Optical Purity) Warning: High pH or temperature causes racemization (D


 L conversion).
  • Solvent: Dissolve the intermediate in THF (10 mL/g). Cool to 0°C (Ice bath).

  • Hydrolysis: Add LiOH (1.2 eq, 1M aqueous solution) dropwise.

    • Note: Lithium is preferred over Sodium/Potassium as it is less prone to causing racemization [1].

  • Time: Stir at 0°C for 60-90 minutes. Do not let it warm to RT until complete.

  • Quench: Acidify carefully with 1N HCl to pH 2-3 while still cold.

  • Isolation: Extract with EtOAc, dry, and precipitate in cold Hexane/Ether.

    • Yield Target: >85%

    • Validation: Check chiral purity via HPLC (Chiralpak column).

Protocol B: Late-Stage Diversification (On-Resin Suzuki-Miyaura Coupling)

Rationale: Once the Fmoc-D-Phe(4-Br)-OH is incorporated into a peptide on-resin, the Bromine atom serves as a handle to attach biaryl groups, fluorophores, or staples using Palladium catalysis.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂ with SPhos (for difficult couplings).

  • Base: 2M Na₂CO₃ (aqueous).

  • Solvent: DMF/Water or DME/Water (degassed).

Procedure:

  • Preparation: Swell the resin-bound peptide (containing 4-Br-Phe) in DMF under Argon.

  • Cocktail Prep: In a separate vial, dissolve Aryl Boronic Acid (5 eq) and Pd(PPh₃)₄ (0.1 eq) in degassed DMF.

  • Activation: Add the catalyst mixture to the resin. Add 2M Na₂CO₃ (5 eq).

  • Reaction: Heat to 80°C for 4-6 hours (microwave assistance recommended: 60°C for 45 min).

    • Note: If the peptide contains Cys or Met, use specific scavengers or Pd-scavenging resins post-reaction.

  • Washing: Wash resin extensively: DMF (3x), aqueous sodium diethyldithiocarbamate (0.5% w/v, to remove Pd traces), DMF (3x), DCM (3x).

  • Cleavage: Proceed with standard TFA cleavage.

Mechanism of Action: Palladium Catalysis

The cross-coupling enables the transition from a simple halogenated peptide to a complex peptidomimetic.

Catalysis Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Peptide-Br adds to Pd) Pd0->OxAdd + Peptide-Br TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product release) TransMet->RedElim Formation of C-C bond RedElim->Pd0 Regenerate Catalyst

Figure 2: The Suzuki-Miyaura catalytic cycle on the peptide backbone.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Racemization (D

L)
Saponification temp > 5°CMaintain strict 0°C during LiOH step. Use LiBr/DBU alternative protocol [2].
Incomplete Coupling (Suzuki) Oxidation of Pd catalystEnsure strict degassing (Argon sparge) of all solvents. Use fresh catalyst.
Pd Contamination Metal trapped in peptideWash resin with Sodium Diethyldithiocarbamate or use scavenger silica post-cleavage.
Fmoc Removal Issues Steric hindrance of BrIncrease deprotection time (20% Piperidine) to 2 x 10 min.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

  • Wilcken, R., et al. (2013).[2] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Li, X., et al. (2019). "Late-stage functionalization of peptides and proteins." Chemical Reviews, 119(17), 10393-10491.

Sources

Method

Application Notes and Protocols for Solution-Phase Synthesis of Peptides Incorporating H-D-Phe(4-Br)-OMe.HCl

Introduction: The Strategic Incorporation of Non-Natural Amino Acids in Peptide Synthesis Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering significant advantages in scalability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Non-Natural Amino Acids in Peptide Synthesis

Solution-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry, offering significant advantages in scalability and purification of intermediates, particularly for shorter peptide sequences.[1][2] This methodology allows for meticulous control over the reaction conditions at each step, ensuring the production of high-purity peptides. The incorporation of non-natural amino acids, such as 4-bromo-D-phenylalanine methyl ester hydrochloride (H-D-Phe(4-Br)-OMe.HCl), into peptide chains is a powerful strategy in medicinal chemistry and drug development. The introduction of this halogenated amino acid can significantly alter the peptide's conformational properties, metabolic stability, and biological activity. The bromine atom, in particular, can introduce favorable pharmacokinetic properties and enhance binding affinities to target proteins.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solution-phase synthesis of a model dipeptide, Boc-L-Ala-D-Phe(4-Br)-OMe, utilizing H-D-Phe(4-Br)-OMe.HCl. We will delve into the rationale behind the experimental design, provide a detailed step-by-step protocol, and discuss the expected characterization of the final product.

Physicochemical Properties of H-D-Phe(4-Br)-OMe.HCl

A thorough understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrClNO₂[3]
Molecular Weight 294.57 g/mol [3]
CAS Number 99359-32-7[3]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO and methanol.[4]

Experimental Design and Rationale

The synthesis of Boc-L-Ala-D-Phe(4-Br)-OMe will be performed in a stepwise manner in solution. The overall synthetic strategy involves the coupling of an N-terminally protected amino acid (Boc-L-Alanine) with the C-terminally protected H-D-Phe(4-Br)-OMe.

Protecting Group Strategy

The choice of protecting groups is paramount to prevent unwanted side reactions and ensure the selective formation of the desired peptide bond.[5]

  • N-terminal Protection: The tert-butyloxycarbonyl (Boc) group is employed for the protection of the amino group of L-Alanine. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[6]

  • C-terminal Protection: The methyl ester on H-D-Phe(4-Br)-OMe.HCl serves as the C-terminal protecting group. This group is stable during the coupling and Boc-deprotection steps and can be hydrolyzed under basic conditions, for instance, using lithium hydroxide (LiOH), if further elongation of the peptide chain from the C-terminus is desired.[5]

Coupling Reagent Selection

The formation of the amide bond between the carboxyl group of Boc-L-Ala-OH and the amino group of H-D-Phe(4-Br)-OMe is facilitated by a coupling agent. For this protocol, we will utilize the well-established dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt).

  • DCC: This carbodiimide activates the carboxylic acid of Boc-L-Ala-OH, making it susceptible to nucleophilic attack by the amino group of H-D-Phe(4-Br)-OMe.[6]

  • HOBt: The addition of HOBt serves two critical functions: it minimizes the risk of racemization at the activated carboxyl group and suppresses the formation of an unreactive N-acylurea byproduct.[6]

Visualizing the Workflow

The following diagram illustrates the key steps in the solution-phase synthesis of the target dipeptide.

PeptideSynthesisWorkflow cluster_prep Amine Component Preparation cluster_coupling Peptide Coupling cluster_workup Work-up and Purification cluster_characterization Characterization AminePrep H-D-Phe(4-Br)-OMe.HCl + DIPEA in DCM Coupling Addition of free amine solution Stir at 0°C to RT AminePrep->Coupling Nucleophilic Attack CarboxylActivation Boc-L-Ala-OH + DCC + HOBt in DCM CarboxylActivation->Coupling Activated Ester Formation Filtration Filter DCU precipitate Coupling->Filtration Wash Aqueous Washes (HCl, NaHCO3, Brine) Filtration->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify NMR 1H and 13C NMR Purify->NMR MS Mass Spectrometry Purify->MS

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Detailed Experimental Protocol

Materials and Reagents
  • Boc-L-Alanine (Boc-L-Ala-OH)

  • H-D-Phe(4-Br)-OMe.HCl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

1. Preparation of the Free Amine of H-D-Phe(4-Br)-OMe

  • In a clean, dry round-bottom flask, dissolve H-D-Phe(4-Br)-OMe.HCl (1.0 eq) in anhydrous DCM.

  • To this solution, add DIPEA (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 20-30 minutes. This solution containing the free amine is used directly in the next step. The formation of the free amine is essential as the hydrochloride salt is unreactive in the coupling reaction.

2. Peptide Coupling Reaction

  • In a separate round-bottom flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the activation mixture at 0 °C for 30 minutes.

  • Add the freshly prepared solution of H-D-Phe(4-Br)-OMe (from step 1) to the activated Boc-L-Ala-OH solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes, 1:1 v/v).

3. Work-up and Purification

  • After the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filter cake with a small amount of DCM and combine the filtrates.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure Boc-L-Ala-D-Phe(4-Br)-OMe.

Characterization and Expected Results

The successful synthesis of the dipeptide can be confirmed by various analytical techniques.

Data Presentation
ParameterExpected Value/Result
Appearance White solid
Yield 70-85%
Molecular Formula C₂₂H₂₅BrN₂O₅
Molecular Weight 481.35 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4 (d, 2H), 7.0 (d, 2H), 6.5 (d, 1H), 5.1 (br s, 1H), 4.8 (q, 1H), 4.2 (m, 1H), 3.7 (s, 3H), 3.1 (m, 2H), 1.4 (s, 9H), 1.3 (d, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 172.5, 171.0, 155.5, 137.0, 132.0, 131.0, 121.5, 80.0, 53.0, 52.5, 50.0, 37.0, 28.3, 18.5.
Mass Spectrometry (ESI+) m/z: 481.1 [M+H]⁺, 503.1 [M+Na]⁺

Note: The expected NMR chemical shifts are estimates based on analogous structures and may vary slightly.

Troubleshooting and Potential Side Reactions

While the described protocol is robust, potential challenges and side reactions should be considered.[7]

  • Incomplete reaction: If the reaction does not go to completion, a second coupling can be performed by adding fresh coupling reagents.

  • Racemization: The use of HOBt significantly minimizes racemization. However, prolonged reaction times or elevated temperatures can increase this risk.

  • N-acylurea formation: This byproduct can be formed from the reaction of the activated acid with DCC. The presence of HOBt and careful control of the reaction temperature helps to suppress its formation.

  • Side reactions involving the 4-bromo substituent: While generally stable, under certain harsh conditions (e.g., strong nucleophiles or prolonged exposure to strong acids/bases at high temperatures), the bromo group could potentially undergo nucleophilic aromatic substitution. However, under the described reaction conditions, this is highly unlikely.

Subsequent Deprotection Steps

Boc Deprotection

To elongate the peptide chain from the N-terminus, the Boc group can be removed.

  • Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.[8]

  • Stir the solution at room temperature for 30-60 minutes.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • The resulting TFA salt of the dipeptide amine can be used in the next coupling step after neutralization.

Methyl Ester Hydrolysis

For C-terminal elongation, the methyl ester can be hydrolyzed.

  • Dissolve the dipeptide in a mixture of THF and water.

  • Add LiOH (1.1-1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).[5][9]

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain the dipeptide with a free carboxylic acid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solution-phase synthesis of a dipeptide incorporating the non-natural amino acid H-D-Phe(4-Br)-OMe.HCl. By following the outlined procedures and understanding the rationale behind each step, researchers can confidently synthesize and characterize peptides containing this and similar modified amino acids, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]

  • ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-D-Phe(4-Br)-OH [79561-82-3]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-D-Phe(4-Cl)-OMe HCl [33965-47-8]. Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis and characterization of a novel dipeptide Boc-phenylalanyl-Boc-ethylenediamine. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Slideshare. (n.d.). Solution phase peptide synthesis. Retrieved from [Link]

  • Carbolution Chemicals GmbH. (n.d.). H-D-Phe-OMe HCl, 98%. Retrieved from [Link]

  • Watanabe Chemical Industries, Ltd. (n.d.). 13033-84-6 H-D-Phe-OMe・HCl. Retrieved from [Link]

  • Aapptec. (n.d.). H-D-Phe-OMe HCl, CAS 13033-84-6. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Peptide Synthesis: Methods and Protocols [1st ed. 2020]. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1993, June). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-Boc dipeptides: (A) N-Boc-L-Phe-D-Ala-OCH3 (2b);.... Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Optimizing the Coupling Efficiency of H-D-Phe(4-Br)-OMe.HCl

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for optimizing the peptide coupling efficiency of H-D-Phe(4-Br)-OMe.HCl (methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for optimizing the peptide coupling efficiency of H-D-Phe(4-Br)-OMe.HCl (methyl D-4-bromophenylalaninate hydrochloride). The incorporation of non-natural amino acids like 4-bromophenylalanine is a critical strategy for modulating the pharmacological properties of peptides, such as binding affinity, metabolic stability, and lipophilicity.[1][2] However, achieving high-yield, epimerization-free coupling with such substrates requires a nuanced understanding of reaction parameters. This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating system for reaction optimization. We will explore the foundational principles of peptide bond formation, delve into the strategic selection of reagents and conditions, provide detailed, step-by-step protocols for various scenarios, and offer a guide to reaction monitoring and troubleshooting.

Understanding the Substrate: H-D-Phe(4-Br)-OMe.HCl

A thorough understanding of the amine component is the foundation for optimizing its coupling. H-D-Phe(4-Br)-OMe.HCl is characterized by three key features that influence the reaction strategy:

  • The Hydrochloride Salt (.HCl): The primary amine of the amino acid ester is protonated, rendering it non-nucleophilic. The first and most critical step in any coupling protocol is the in-situ neutralization of this salt to liberate the free amine, which is the reactive species.

  • The 4-Bromo Phenyl Side Chain: The bromine atom is an electron-withdrawing group. While its electronic impact on the amine's nucleophilicity is generally minor compared to steric factors, it makes the side chain bulky. This steric hindrance can impede the approach of the activated carboxyl component, especially when the coupling partner is also sterically demanding (e.g., Valine, Isoleucine, or other α,α-disubstituted amino acids).[3][4]

  • The Methyl Ester (-OMe): The C-terminus is protected as a methyl ester, preventing its participation in the reaction (e.g., polymerization). This protection is stable under standard coupling conditions.

The Core Mechanism: Carboxyl Group Activation

Peptide bond (amide) formation is not a spontaneous reaction. It requires the activation of the carboxylic acid group of the N-protected amino acid to transform the hydroxyl group into a good leaving group.[5][6][7] The free amine of H-D-Phe(4-Br)-OMe then attacks this activated electrophilic center to form the tetrahedral intermediate, which collapses to yield the desired dipeptide.

The choice of coupling reagent dictates the nature of the activated intermediate and is a primary determinant of reaction speed, efficiency, and the suppression of side reactions like racemization.[5][8]

G cluster_inputs Reaction Inputs cluster_process Coupling Process N_Protected_AA N-Protected AA (e.g., Fmoc-AA-OH) Activation 2. Carboxyl Activation N_Protected_AA->Activation Amine_Component H-D-Phe(4-Br)-OMe.HCl Neutralization 1. Neutralization of Amine Salt Amine_Component->Neutralization Base Tertiary Base (e.g., DIPEA) Base->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activation cluster_process cluster_process Nucleophilic_Attack 3. Peptide Bond Formation Neutralization->Nucleophilic_Attack Free Amine Activation->Nucleophilic_Attack Activated Ester Product Protected Dipeptide Nucleophilic_Attack->Product Byproducts Reagent Byproducts Nucleophilic_Attack->Byproducts

Figure 1. General workflow for the coupling of H-D-Phe(4-Br)-OMe.HCl.

Strategic Optimization of Coupling Parameters

Achieving high efficiency requires careful consideration of each component of the reaction system.

The Critical Role of the Base

Before any coupling can occur, the amine hydrochloride must be neutralized. The choice of base is crucial to avoid side reactions.

  • Recommended Bases: Sterically hindered, non-nucleophilic tertiary amines are required. The most common choices are N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM). For couplings that are particularly sensitive to racemization, the weaker base sym-collidine may be considered.[5]

  • Causality: A non-hindered base like triethylamine (TEA) can act as a nucleophile, attacking the activated ester and consuming it in a non-productive pathway. The bulky isopropyl groups of DIPEA prevent it from reaching the activated carboxyl center, allowing it to function solely as a proton scavenger.

  • Stoichiometry: A minimum of 1.0 equivalent of base is required for neutralization. However, most modern coupling protocols that use onium salt reagents (see below) require an additional equivalent of base to facilitate the activation step. Therefore, a total of 2.0 equivalents of base relative to the N-protected amino acid is standard.

Selection of Coupling Reagents & Additives

The coupling reagent is the engine of the reaction. Reagents can be broadly classified into two families: carbodiimides and onium salts.

Reagent ClassExamplesMechanism of Action & Rationale
Carbodiimides DIC (Diisopropylcarbodiimide), EDC (water-soluble)Forms a highly reactive O-acylisourea intermediate. Crucially, these should always be used with a nucleophilic additive like OxymaPure or HOBt.[5][9][10] The additive intercepts the unstable intermediate to form a more stable, yet highly reactive, active ester. This prevents side reactions like N-acylurea formation and significantly suppresses racemization.[5][9]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU, COMUThese reagents are pre-activated and react rapidly with the N-protected amino acid in the presence of a base to form an active ester.[11] HATU is exceptionally effective for sterically hindered couplings as it generates a highly reactive OAt ester.[11] COMU is a modern, safer alternative based on Oxyma that shows comparable efficiency to HATU without using potentially explosive benzotriazole derivatives.[5][12]
Onium Salts (Phosphonium) PyBOP, PyAOPSimilar to aminium salts, these form active esters. PyBOP is a classic, robust reagent.[5][11] A significant advantage is that phosphonium salts do not have the potential for guanidinylation of the free amine, a rare but possible side reaction with some aminium reagents.

Expert Recommendation: For routine couplings, a DIC/OxymaPure system is cost-effective and highly efficient. For couplings where steric hindrance is anticipated (e.g., coupling to an N-terminal Proline or a bulky amino acid), HATU or COMU are superior choices and often justify their higher cost with significantly improved yields and purity.[11]

G AA R-COOH (N-Protected AA) OAI O-Acylisourea (Highly Reactive, Unstable) AA->OAI Carbo Carbodiimide (e.g., DIC) Carbo->OAI NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (Slow, Undesired) Additive Additive (Oxyma / HOBt) OAI->Additive Fast Interception Amine R'-NH2 (Free Amine) Peptide Dipeptide Amine->Peptide Urea Isourea (Byproduct) Peptide->Urea ActiveEster Active Ester (More Stable, Reactive) Additive->ActiveEster ActiveEster->Amine

Figure 2. Carbodiimide coupling mechanism highlighting the role of additives.
Solvent, Stoichiometry, and Temperature
  • Solvent: The solvent must fully dissolve all reactants. Dimethylformamide (DMF) is the most common and effective solvent for peptide coupling due to its excellent solvating properties for protected amino acids and reagents.[13] N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are viable alternatives.

  • Stoichiometry: To drive the reaction to completion, it is common practice to use a slight excess of the activated amino acid and coupling reagents. A typical starting point is shown in the table below.

ComponentEquivalents (relative to limiting reagent)
Limiting Reagent (e.g., H-D-Phe(4-Br)-OMe.HCl)1.0
N-Protected Amino Acid1.0 - 1.2
Coupling Reagent (e.g., HATU, DIC)1.0 - 1.2
Additive (if using carbodiimide, e.g., Oxyma)1.0 - 1.2
Base (e.g., DIPEA)2.0 - 2.4
  • Temperature & Time: Most coupling reactions are performed at room temperature (20-25°C) and are often complete within 1-4 hours. For extremely difficult couplings, the reaction time can be extended or the temperature can be slightly reduced (to 0°C) to minimize potential side reactions, particularly racemization.

Self-Validation: How to Monitor Reaction Progress

Trustworthy protocols must include methods for verification. Simply waiting a set time is not sufficient.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method. Spot the reaction mixture against the starting materials. The disappearance of the limiting starting material (often the amine component) indicates the reaction is progressing.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantitative monitoring.[14] By taking small aliquots from the reaction at timed intervals (e.g., 30, 60, 120 minutes), one can precisely track the consumption of starting materials and the formation of the desired product peak, confirming both completion and the absence of major side products.[15]

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol A: Standard Coupling using DIC/OxymaPure

This protocol is a robust and cost-effective method suitable for most standard couplings.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add H-D-Phe(4-Br)-OMe.HCl (1.0 eq).

  • Dissolution: Dissolve the amine salt in anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M).

  • Addition of Reactants: Add the N-protected amino acid (1.1 eq) and OxymaPure (1.1 eq) to the solution and stir until dissolved.

  • Neutralization & Initiation: Add DIPEA (2.2 eq) to the mixture. Follow immediately with the addition of DIC (1.1 eq).

  • Reaction: Stir the reaction at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC every 60 minutes until the limiting reagent is consumed (typically 2-4 hours).

  • Work-up: Once complete, quench the reaction, and proceed with standard aqueous work-up and purification (e.g., silica gel chromatography).

Protocol B: High-Efficiency Coupling for Hindered Substrates using HATU

This protocol is recommended when steric hindrance is a concern or when Protocol A gives low yields.

  • Pre-activation (Optional but Recommended): In a separate dry flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir for 5-10 minutes. This pre-activation step generates the reactive OAt ester.

  • Amine Preparation: In the main reaction flask, dissolve H-D-Phe(4-Br)-OMe.HCl (1.0 eq) in anhydrous DMF.

  • Coupling: Transfer the pre-activated solution from step 1 into the main reaction flask containing the amine solution.

  • Reaction: Stir the reaction at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS. These reactions are often complete in 1-2 hours.

  • Work-up: Proceed with standard aqueous work-up and purification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete neutralization of the amine salt.2. Inactive or degraded coupling reagent.3. Insufficient reagent stoichiometry.4. Presence of water in the solvent.1. Ensure adequate base (2.0-2.4 eq) is used.2. Use fresh, high-purity coupling reagents.3. Increase equivalents of the acylating components to 1.2-1.5 eq.4. Use anhydrous grade DMF.
Slow Reaction 1. Significant steric hindrance.2. Low reaction temperature or concentration.1. Switch to a more powerful coupling reagent like HATU or COMU (Protocol B).2. Ensure the reaction is at room temperature and concentration is >0.1M. Extend reaction time.
Presence of Side Products 1. Racemization of the N-protected amino acid.2. N-acylurea formation (with carbodiimides).3. Incomplete reaction leading to complex mixture.1. Lower reaction temperature to 0°C. Ensure an additive (Oxyma) is used. Use a weaker base like collidine.2. Ensure >1.0 eq of Oxyma or HOBt is present when using DIC/EDC.3. Allow the reaction to proceed to completion as monitored by HPLC.

Conclusion

The successful and efficient coupling of H-D-Phe(4-Br)-OMe.HCl is readily achievable through a systematic and informed approach. The critical first step is the quantitative neutralization of the amine hydrochloride salt with a non-nucleophilic base. For most applications, a cost-effective carbodiimide system, such as DIC/OxymaPure, provides excellent results. In cases of significant steric hindrance, the use of more potent onium salt reagents like HATU or COMU is strongly recommended. By employing the principles of carboxyl activation, strategic reagent selection, and diligent reaction monitoring via chromatography, researchers can confidently incorporate this valuable non-natural amino acid into their peptide targets, ensuring high yields and product purity.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Mizuno, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Gunn, J. R., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • PubChem. Phenylalanylphenylalanine methyl ester hydrochloride. [Link]

  • Valeur, E., & Bradley, M. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Aapptec Peptides. H-Phe(4-NO2)-OMe HCl [17193-40-7]. [Link]

  • Iris Biotech GmbH. Optimizing Peptide Coupling: Key Techniques. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. [Link]

  • ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Toth, G., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • ResearchGate. Properties of the selected bases. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • National Institutes of Health (NIH). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of D-4-Bromophenylalanine in Peptide Design. [Link]

  • Carpino, L. A., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Organic Chemistry Tutor. (2024). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Carbolution Chemicals GmbH. H-D-Phe-OMe HCl, 98%. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Yield with H-D-Phe(4-Br)-OMe.HCl

Welcome to the technical support guide for troubleshooting peptide synthesis, with a specific focus on challenges encountered when using H-D-Phe(4-Br)-OMe.HCl. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting peptide synthesis, with a specific focus on challenges encountered when using H-D-Phe(4-Br)-OMe.HCl. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low coupling yield. The guidance provided herein is based on established principles of peptide chemistry and practical, field-proven experience.

I. Frequently Asked Questions (FAQs)

Q1: I'm observing a low coupling yield with H-D-Phe(4-Br)-OMe.HCl. What are the most common initial culprits?

Low coupling yield can stem from several factors. Systematically investigating the following areas is the most effective approach:

  • Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) on the growing peptide chain must be completely removed to expose the free amine for the next coupling step.

  • Reagent Quality and Stoichiometry: The purity and activity of your amino acid derivative, coupling reagents, and solvents are paramount. Incorrect molar ratios of these components can significantly hinder the reaction.

  • Reaction Conditions: Factors such as reaction time, temperature, and solvent choice play a critical role in coupling efficiency.

  • Steric Hindrance: The bulky nature of the 4-bromophenyl group can sterically hinder the approach of the activated amino acid to the N-terminal amine of the peptide chain.

  • Neutralization of the Amine: Since H-D-Phe(4-Br)-OMe.HCl is a hydrochloride salt, the amine must be neutralized to its free form to act as a nucleophile. Inadequate neutralization is a frequent cause of failure.[1][2]

Q2: How can I confirm that the N-terminal amine of my peptide-resin is free for coupling?

The most common method for detecting free primary amines in solid-phase peptide synthesis (SPPS) is the Kaiser test (also known as the ninhydrin test).[3][4][5]

  • Positive Result (Incomplete Coupling): A blue or violet color on the resin beads indicates the presence of unreacted primary amines.[3][4]

  • Negative Result (Complete Coupling): The beads remain their original color or turn a faint yellow/brown.

It's important to note that the Kaiser test is unreliable for secondary amines, such as N-terminal proline.[3][4] In such cases, alternative tests like the chloranil or isatin tests are recommended.[3][4]

Q3: My H-D-Phe(4-Br)-OMe.HCl is a hydrochloride salt. How does this affect the coupling reaction?

The hydrochloride salt form means the alpha-amino group is protonated (R-NH3+ Cl-). This protonated amine is not nucleophilic and cannot react with the activated carboxylic acid. Therefore, a non-nucleophilic base must be added to the reaction mixture to neutralize the amine and generate the free R-NH2 form.[2][6]

Commonly used bases for this purpose include:

  • Diisopropylethylamine (DIEA)

  • N-methylmorpholine (NMM)

Typically, one equivalent of base is required for each equivalent of the amino acid hydrochloride salt.[1] However, in practice, a slight excess of base is often used to ensure complete neutralization.

Q4: What are the best coupling reagents to use with a potentially hindered amino acid like H-D-Phe(4-Br)-OMe.HCl?

For challenging couplings, including those involving sterically hindered amino acids, more powerful activating reagents are often necessary. While standard carbodiimide reagents like DCC or DIC in combination with an additive like HOBt can be effective, phosphonium and uronium/aminium salt-based reagents are generally more potent.[7][8]

Reagent ClassExamplesCharacteristics
Carbodiimides DCC, DIC, EDCCost-effective, but can lead to side reactions like N-acylurea formation and racemization without additives.[1][9]
Additives HOBt, OxymaPure®Used with carbodiimides to suppress racemization and improve reaction rates.[1][10]
Phosphonium Salts BOP, PyBOP®, PyAOPHighly efficient, but can be more expensive.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery fast and efficient, considered the gold standard for difficult couplings.[8] HATU is particularly effective for hindered couplings.[11]

II. Troubleshooting Workflow

When faced with a low coupling yield, a systematic approach to identify the root cause is essential. The following workflow outlines a logical sequence of diagnostic checks and corrective actions.

TroubleshootingWorkflow Start Low Coupling Yield Detected (e.g., via HPLC of cleaved peptide) Check_Kaiser Perform Kaiser Test on Resin Sample Start->Check_Kaiser Kaiser_Positive Kaiser Test Positive (Blue Beads) Check_Kaiser->Kaiser_Positive Result? Kaiser_Negative Kaiser Test Negative (No Color Change) Check_Kaiser->Kaiser_Negative Result? Incomplete_Coupling Diagnosis: Incomplete Coupling Kaiser_Positive->Incomplete_Coupling Check_Cleavage Problem is Not Incomplete Coupling. Investigate Cleavage/Downstream Steps. Kaiser_Negative->Check_Cleavage Troubleshoot_Coupling Troubleshoot Coupling Protocol Incomplete_Coupling->Troubleshoot_Coupling Recouple Option 1: Recouple (Use fresh reagents) Troubleshoot_Coupling->Recouple Action Cap Option 2: Cap Unreacted Amines (e.g., with Acetic Anhydride) Troubleshoot_Coupling->Cap Action Verify_Cleavage Verify Cleavage Cocktail & Procedure Check_Cleavage->Verify_Cleavage Analyze_Crude Analyze Crude Product by MS Check_Cleavage->Analyze_Crude Check_Solubility Check Peptide Solubility Post-Cleavage Check_Cleavage->Check_Solubility

Caption: A decision tree for troubleshooting low peptide yield.

III. In-Depth Diagnostic Protocols & Solutions

If the Kaiser test indicates incomplete coupling, delve deeper into the specifics of your protocol.

Problem Area 1: Reagent Stoichiometry and Quality

The precise ratio of reactants is critical for driving the reaction to completion.

Q: What are the recommended molar equivalents for a standard coupling reaction?

While optimization may be required for specific sequences, a good starting point is:

ComponentMolar Equivalents (relative to resin capacity)
N-α-Protected Amino Acid3 - 5
Coupling Reagent (e.g., HBTU)2.9 - 4.9
Base (e.g., DIEA)6 - 10

Protocol for a Test Coupling:

  • Resin Preparation: Swell 100 mg of your peptide-resin in DMF.

  • Deprotection: Treat with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture (Pre-activation): In a separate vial, dissolve H-D-Phe(4-Br)-OMe.HCl (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the washed resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[4]

  • Analysis: If the Kaiser test is negative, the coupling is complete. If positive, further optimization is needed.

Problem Area 2: Neutralization and Basicity

As H-D-Phe(4-Br)-OMe.HCl is an amine salt, proper neutralization is non-negotiable.

Q: How can I be sure my neutralization step is adequate? Could the base be causing other problems?

A: Inadequate neutralization will result in a failed coupling. Conversely, an excessive amount of a strong base or prolonged exposure can lead to racemization, especially with sensitive amino acids.[10]

  • Verification: Ensure you are adding at least one equivalent of a non-nucleophilic tertiary amine base (like DIEA or NMM) for every equivalent of the amino acid hydrochloride.[1][6]

  • Best Practice: For solution-phase couplings, the order of addition can matter. Some protocols recommend adding the base to the amino acid salt solution just before adding it to the activated carboxyl component.[12] For SPPS, in situ neutralization, where the base is included in the coupling cocktail, is common and efficient.[2]

Problem Area 3: Solubility Issues

The brominated phenylalanine derivative may have limited solubility in standard peptide synthesis solvents.

Q: My activation mixture with H-D-Phe(4-Br)-OMe.HCl appears cloudy. What should I do?

A: A cloudy solution indicates that one or more components are not fully dissolved, which will drastically reduce the effective concentration of your reagents and lead to a poor outcome.

Troubleshooting Steps:

  • Increase Solvent Volume: Gradually add more solvent (e.g., DMF or NMP) until the solution becomes clear.

  • Sonication: Gentle sonication can help dissolve stubborn reagents.[13]

  • Co-solvents: For particularly difficult cases, adding a small percentage of a more potent solubilizing solvent like DMSO might be necessary. However, be aware that DMSO can be difficult to remove later.

  • Gentle Warming: Warming the mixture to 30-40°C can improve solubility, but this should be done with caution as it can also increase the rate of side reactions.

Problem Area 4: Monitoring the Reaction

Relying solely on a final yield calculation is inefficient. Real-time or near-real-time monitoring is key.

Q: Besides the Kaiser test, how can I monitor the progress of my coupling reaction?

A: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method.

Protocol for HPLC-MS Monitoring of a Test Cleavage:

  • After your coupling reaction has proceeded for the desired time, take a small sample of the resin (a few beads).

  • Wash the resin sample thoroughly with DMF, then DCM, and dry it under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dry resin and let it react for 1-2 hours.[14]

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in an appropriate solvent (e.g., a water/acetonitrile mixture).

  • Analyze the sample by reverse-phase HPLC-MS to check for the desired product mass and identify any unreacted starting material or side products.[15][16]

PeptideCouplingMechanism AA_COOH N-Protected Amino Acid (R-COOH) Active_Ester Activated Intermediate (Active Ester) AA_COOH->Active_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Peptide_Bond Dipeptide Product (R-CO-NH-R') Active_Ester->Peptide_Bond + Nucleophilic Attack Amine_Salt H-D-Phe(4-Br)-OMe.HCl (R'-NH3+ Cl-) Free_Amine Free Amine (R'-NH2) Amine_Salt->Free_Amine + Base Base (DIEA) Base->Free_Amine Free_Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Sources

Optimization

preventing racemization of H-D-Phe(4-Br)-OMe.HCl during coupling

Ticket ID: #RAC-4BR-PHE-001 Topic: Preventing Racemization of 4-Bromo-D-Phenylalanine Methyl Ester Hydrochloride during Peptide Coupling Status: Open / Guide Generated[1] Executive Summary You are encountering a stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RAC-4BR-PHE-001 Topic: Preventing Racemization of 4-Bromo-D-Phenylalanine Methyl Ester Hydrochloride during Peptide Coupling Status: Open / Guide Generated[1]

Executive Summary

You are encountering a stability challenge common to electron-deficient aromatic amino acids. While standard Phenylalanine is moderately stable, the 4-Bromo substituent exerts a strong electron-withdrawing inductive effect (-I effect). This significantly increases the acidity of the


-proton, making the chiral center highly susceptible to base-catalyzed enolization during the neutralization of the HCl salt.

This guide provides a mechanistic root cause analysis and three validated protocols to minimize racemization (conversion of the D-isomer to the L-isomer) during the coupling process.

Module 1: The Mechanistic Root Cause

To prevent the issue, you must understand the invisible driver: Electronic Activation of the


-Proton. 

Standard peptide coupling protocols often use tertiary amines (DIPEA, TEA) to neutralize the HCl salt of the amine component. For H-D-Phe(4-Br)-OMe, this creates a high-risk environment.

  • Inductive Destabilization: The bromine atom pulls electron density from the phenyl ring, which in turn pulls density from the

    
    -carbon.
    
  • Acidity Spike: This makes the

    
    -proton significantly more acidic than in unsubstituted Phe.[1]
    
  • Base Attack: Even mild excess of base (DIPEA/TEA) can deprotonate this position, forming a planar, achiral enolate.

  • Reprotonation: When the enolate is reprotonated, it occurs from either face, resulting in a racemic mixture (DL-Phe).

Visualization: The Racemization Pathway

RacemizationMechanism cluster_0 Critical Risk Zone Start H-D-Phe(4-Br)-OMe (Chiral D-Isomer) Transition Planar Enolate (Achiral Intermediate) Start->Transition Deprotonation of α-H (Accelerated by 4-Br) Base Excess Base (TEA/DIPEA) Base->Transition ProductD H-D-Phe(4-Br)-OMe (Retention) Transition->ProductD Reprotonation (50%) ProductL H-L-Phe(4-Br)-OMe (Inversion/Racemization) Transition->ProductL Reprotonation (50%)

Figure 1: The electron-withdrawing nature of the 4-Br group lowers the energy barrier for enolate formation, making the molecule hypersensitive to basic conditions.

Module 2: Troubleshooting & Protocols

We recommend a tiered approach. Protocol A is the "Gold Standard" for maximum purity.[1] Protocol B is a faster alternative for routine synthesis.[1]

Protocol A: The "Free-Basing" Isolation (Gold Standard)

Best for: GMP synthesis, scale-up, or when <0.5% racemization is required.

Logic: By neutralizing the salt outside the coupling environment, you eliminate the need for tertiary amine bases in the reaction mixture entirely.

  • Suspend: Suspend H-D-Phe(4-Br)-OMe.HCl in EtOAc or DCM (avoid DMF).

  • Wash: Wash rapidly with cold 5% aqueous NaHCO₃ or 5% Na₂CO₃.[1]

    • Note: Carbonate is a weaker base than TEA and operates in a biphasic system, minimizing contact time with the deprotonated species.

  • Extract: Separate the organic layer containing the free amine.[1]

  • Dry: Dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo (do not heat above 30°C).

  • Couple: Immediately dissolve the resulting oil (Free Amine) in the coupling solvent and add to the pre-activated acid component. Do not add DIPEA/TEA.

Protocol B: In-Situ Neutralization with Collidine

Best for: High-throughput synthesis or when isolation is impractical.[1]

Logic: 2,4,6-Collidine (TMP) is a weaker base (pKa ~7.[2]4) than DIPEA (pKa ~10.[1]5) and is sterically hindered.[1] It is strong enough to neutralize the HCl but too weak/bulky to effectively deprotonate the


-carbon.
ParameterStandard (High Risk)Recommended (Low Risk)
Base TEA or DIPEA2,4,6-Collidine (TMP)
Stoichiometry > 2.0 equivExactly 1.0 equiv (vs HCl salt)
Solvent DMF or NMPDCM (or DCM/DMF mix)
Temperature Room Temp0°C for addition

Step-by-Step:

  • Dissolve the Carboxylic Acid partner (1.0 eq) and Coupling Reagent (e.g., HATU or DIC/Oxyma) in the solvent.

  • Add Base for activation (if using HATU, add 1.0 eq DIPEA only for the acid activation). Allow 1-2 mins for pre-activation.

  • In a separate vial, dissolve H-D-Phe(4-Br)-OMe.HCl in minimal solvent.

  • Add 1.0 equivalent of Collidine to the amine salt solution.

  • Immediately transfer the neutralized amine solution to the activated acid mixture.

Module 3: Decision Matrix for Experimental Design

Use this flow to determine the correct workflow for your specific constraints.

ProtocolSelection Start Start: H-D-Phe(4-Br)-OMe.HCl Scale What is your reaction scale? Start->Scale SmallScale Small Scale (<100 mg) Speed is priority Scale->SmallScale LargeScale Large Scale (>1g) Purity is priority Scale->LargeScale MethodB Use Protocol B: In-Situ Neutralization (Base: Collidine/TMP) SmallScale->MethodB MethodA Use Protocol A: Biphasic Extraction (Isolate Free Amine) LargeScale->MethodA SolventCheck Can you use DCM? MethodB->SolventCheck MethodA->SolventCheck DCM_Yes Solvent: DCM (Lowest Racemization) SolventCheck->DCM_Yes Yes DCM_No Solvent: DMF + 0°C (Strict Temp Control) SolventCheck->DCM_No No (Solubility issues)

Figure 2: Decision tree for selecting the optimal neutralization strategy based on scale and solubility.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use PyBOP or HATU with DIPEA if I keep the temperature low? A: Use caution. HATU is a fast coupling reagent, which is good (reduces time for side reactions), but it requires a basic environment. If you must use DIPEA, ensure you use exactly enough to activate the acid and neutralize the salt (usually 2.0-2.2 eq total). Do not use a large excess (e.g., 5 eq). Add the DIPEA dropwise at 0°C.

Q2: Why is DCM preferred over DMF? A: DMF is a polar aprotic solvent with a high dielectric constant.[1] It stabilizes charged intermediates, including the enolate transition state that leads to racemization. DCM (Dichloromethane) has a lower dielectric constant, which destabilizes the enolate, kinetically slowing down the racemization process [1].

Q3: How do I monitor the racemization? A: Standard C18 HPLC may not separate the D- and L-isomers of the coupled product easily. You should use a chiral column (e.g., Chiralcel OD-H or AD-H) or use Marfey's Reagent (FDAA) derivatization followed by standard HPLC to quantify the % D-isomer vs. L-isomer [2].[1]

Q4: Does the coupling reagent for the acid partner matter? A: Yes. You want a reagent that couples faster than the rate of racemization.

  • Recommended: DIC/Oxyma Pure (Neutral/Acidic pH coupling environment).[1]

  • Avoid: Slow reagents (e.g., EDC/NHS) which leave the free amine sitting in base for too long.

References
  • Steinauer, R., et al. (1989). Racemization of amino acid esters in organic solvents. This foundational work establishes the solvent dependence of base-catalyzed racemization, highlighting the superiority of low-dielectric solvents like DCM over DMF.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9][10][11][12] Provides the standard protocol for detecting trace racemization in peptide synthesis.

  • Carpino, L. A., et al. (2002). The 2,4,6-Collidine/HOAt System. This paper validates the use of Collidine as a non-racemizing base for sensitive couplings.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4] Chemical Reviews.[1] Comprehensive review covering racemization suppression additives.

Sources

Troubleshooting

Technical Support Center: H-D-Phe(4-Br)-OMe.HCl in Peptide Synthesis

Status: Operational | Ticket ID: D-PHE-BR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary You are working with H-D-Phe(4-Br)-OMe.HCl (Methyl D-4-bromophenylalaninate hy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: D-PHE-BR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are working with H-D-Phe(4-Br)-OMe.HCl (Methyl D-4-bromophenylalaninate hydrochloride). This is a high-value, multi-functional building block. The D-configuration imparts resistance to enzymatic degradation, while the 4-Bromo substituent serves as a critical handle for downstream transition-metal cross-coupling (e.g., Suzuki-Miyaura) or as a hydrophobic pharmacophore.

However, this molecule presents a "Triad of Instability" during synthesis:

  • Chemo-selectivity: The aryl-bromide bond is labile under standard hydrogenation conditions.

  • Structural Integrity: The methyl ester is highly susceptible to diketopiperazine (DKP) formation.

  • Stereochemical Purity: The activated phenyl ring increases the acidity of the

    
    -proton, heightening racemization risks.
    

This guide provides the protocols required to navigate these failure modes.

Module 1: The Halogen Vulnerability (Debromination)

The Issue

Users often report the disappearance of the isotopic bromine pattern (1:1 ratio of


Br/

Br) in Mass Spec after removing Cbz or Bzl protecting groups. The product mass shifts by

(loss of Br) and

(replacement with H).
Root Cause: Catalytic Hydrogenolysis

Standard Palladium on Carbon (Pd/C) catalysts used for hydrogenolysis are non-selective toward aryl halides. The bond dissociation energy of Ar-Br is sufficiently low to be cleaved under standard H


 (1 atm) conditions, yielding H-D-Phe-OMe (de-brominated).
Troubleshooting Protocol

Q: How do I remove Cbz/Bzl groups without stripping the Bromine?

Option A: Poisoned Catalysts (Recommended) Do not use standard 10% Pd/C. Switch to a catalyst that is selectively "poisoned" to inhibit oxidative addition into the Ar-Halide bond.

  • Protocol: Use 5% Pd/C (sulfided) or Pd(OH)

    
     on carbon .
    
  • Condition: Run at atmospheric pressure (balloon) for minimum duration. Monitor via LCMS every 30 minutes.

Option B: Chemical Reduction (Acidolytic) If the sequence allows, avoid catalytic hydrogenation entirely.

  • Protocol: Use HBr/Acetic Acid or TFMSA (Trifluoromethanesulfonic acid) .

  • Warning: Ensure the methyl ester is stable under these highly acidic conditions (monitor for hydrolysis).

Option C: Orthogonal Protection Strategy If you are at the design stage, replace Cbz/Bzl with Fmoc/tBu protection schemes. Fmoc removal (20% Piperidine) is chemically orthogonal to the aryl bromide and poses zero risk of debromination.

Decision Logic: Catalyst Selection

DebrominationLogic Start Requirement: Remove Cbz/Bzl Group CheckBr Is Ar-Br present in sequence? Start->CheckBr Standard Use Standard 10% Pd/C CheckBr->Standard No Select Select Alternative Method CheckBr->Select Yes Poison Use Sulfided Pd/C (Poisoned Catalyst) Select->Poison Mild Conditions Acid Use Acidolysis (HBr/AcOH) Select->Acid Robust Peptide

Figure 1: Decision tree for protecting group removal in the presence of Aryl-Bromides.

Module 2: Structural Instability (DKP Formation)

The Issue

During the synthesis of a dipeptide (e.g., H-Xaa-D-Phe(4-Br)-OMe), yield drops dramatically after deprotecting the N-terminal Xaa. LCMS shows a peak corresponding to the dipeptide mass minus 32 Da (loss of MeOH).

Root Cause: Diketopiperazine (DKP) Cyclization

Methyl esters are excellent leaving groups. When the N-terminus of the second amino acid is deprotected (free amine), it can attack the C-terminal ester carbonyl of the D-Phe residue. This forms a stable 6-membered lactam ring (DKP), cleaving the peptide from the resin (if SPPS) or terminating the chain (solution phase).

Risk Factor: This reaction is base-catalyzed .

Troubleshooting Protocol

Q: How do I prevent cyclization during dipeptide formation?

  • Avoid Methyl Esters for Dipeptides:

    • If possible, use a tert-butyl ester (OtBu) instead of OMe. The steric bulk of the t-butyl group significantly retards the nucleophilic attack, making DKP formation kinetically unfavorable.

  • Fast Coupling Cycles (SPPS):

    • Do not leave the dipeptide in the deprotected state (free amine) for long periods.

    • Protocol: Perform the deprotection of the second residue and the coupling of the third residue immediately back-to-back.

  • Avoid Excess Base:

    • When neutralizing the HCl salt of the third incoming amino acid, use hindered bases like DIEA (Diisopropylethylamine) rather than TEA (Triethylamine), and keep the equivalents strict (2.0 eq relative to salt).

Mechanism of Failure

DKP_Mechanism Step1 Dipeptide Free Amine (H2N-Xaa-D-Phe-OMe) Step2 Nucleophilic Attack (Amine attacks Ester Carbonyl) Step1->Step2 Base Catalyzed Step3 Cyclization (DKP) Step2->Step3 Byproduct Release of Methanol Step3->Byproduct

Figure 2: The pathway of Diketopiperazine (DKP) formation driven by the reactive methyl ester.

Module 3: Stereochemical Integrity (Racemization)

The Issue

The final peptide shows "doublet" peaks in HPLC, indicating the presence of diastereomers (L-Phe contaminant).

Root Cause: Enolization & Oxazolone Formation

The 4-Bromo substituent is electron-withdrawing. This pulls electron density from the aromatic ring, which in turn pulls density from the


-carbon. This makes the 

-proton more acidic (

lowered) compared to standard Phenylalanine.
  • Risk: In the presence of base (during coupling or neutralization), the proton is easily abstracted, leading to an enolate intermediate that destroys chirality.

Troubleshooting Protocol

Q: How do I maintain the D-configuration?

  • Coupling Reagent Choice:

    • Avoid: Carbodiimides (DCC/DIC) without additives.

    • Use: DIC/Oxyma or COMU/Oxyma . Oxyma Pure acts as a scavenger to suppress oxazolone formation (the primary racemization pathway).

  • Base Management (The "Goldilocks" Rule):

    • The HCl salt (.HCl) must be neutralized to react, but excess base kills chirality.

    • Protocol: Pre-neutralize the salt separately or use exactly 1.0 equivalent of a weak base (e.g., N-methylmorpholine, NMM) alongside the coupling reagent. Avoid strong bases like DBU entirely.

  • Segment Condensation:

    • If H-D-Phe(4-Br)-OMe is the C-terminal acceptor, racemization risk is low.

    • High Risk: If you saponify to H-D-Phe(4-Br)-OH and then activate it to couple to an amine, racemization risk is critical . In this direction, use T3P (Propylphosphonic anhydride) as the coupling agent; it is renowned for low racemization in fragment couplings.

Summary Data Table

ParameterH-D-Phe(4-Br)-OMe.HCl SpecificationOperational Limit
Storage -20°C, DesiccatedHygroscopic; absorb water < 1 hr
Solubility MeOH, DMF, DMSOPoor in DCM/Ether until neutralized
Ar-Br Stability Stable to Acid/BaseUnstable to H

/Pd/C
Ester Stability Stable to Acid (TFA)Unstable to Base (DKP risk)
Chiral Stability ModerateHigh Risk if activated as Carboxylic Acid

References

  • Catalytic Hydrogenolysis & Aryl Halides

    • Organic Chemistry Portal. "Arene synthesis by dehalogenation."[1]

    • [Link]

  • Diketopiperazine Formation

    • Giron, P. et al. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega (2022).
    • [Link]

  • Racemization in Peptide Synthesis

    • Steinauer, R. et al. "Racemization of amino acids in solid-phase peptide synthesis."[2][3] Journal of Chromatography A.

    • [Link]

  • Material Properties (H-D-Phe(4-Br)-OMe.HCl): ChemicalBook Database. "Methyl L-phenylalaninate hydrochloride Properties" (Analogous salt properties).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of H-D-Phe(4-Br)-OMe·HCl

Product: H-D-Phe(4-Br)-OMe[1][2][3]·HCl (Methyl D-4-bromophenylalaninate hydrochloride) CAS: 33965-47-8 (Generic for D-isomer analogs) / 7524-50-7 (L-isomer reference) Application: Non-canonical amino acid building block...

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-D-Phe(4-Br)-OMe[1][2][3]·HCl (Methyl D-4-bromophenylalaninate hydrochloride) CAS: 33965-47-8 (Generic for D-isomer analogs) / 7524-50-7 (L-isomer reference) Application: Non-canonical amino acid building block for peptide synthesis; peptidomimetic scaffold.[1][2][3]

Introduction

Welcome to the technical guide for H-D-Phe(4-Br)-OMe·HCl . As a researcher, you are likely utilizing this compound for its specific stereochemistry (D-isomer) to induce proteolytic resistance or for the 4-bromo handle to facilitate cross-coupling reactions.[1][2][3]

However, the methyl ester moiety combined with the free amine (masked as HCl salt) presents specific stability challenges. This guide moves beyond basic datasheets to explain the causality of degradation and provides self-validating protocols to ensure your experimental success.

Module 1: Solvent Compatibility & Solubility

The stability of this compound is dictated by the interplay between the hydrochloride salt , the ester bond , and solvent polarity .

Solvent Selection Matrix
SolventSolubilityStability RatingTechnical Notes
Methanol (MeOH) High (>50 mg/mL)⭐⭐⭐⭐ (High)Recommended. The solvent matches the ester group, preventing transesterification.[1][2][3]
DMSO High (>100 mg/mL)⭐⭐⭐ (Med)Use with Caution. DMSO is hygroscopic.[1][2][3] "Wet" DMSO promotes hydrolysis over time.[1][3]
Water (pH < 5) High ⭐⭐⭐ (Med)Stable for days at 4°C if pH remains acidic (maintained by the HCl counterion).[2][3]
Water (pH > 7) High ⭐ (Critical)Unstable. Rapid hydrolysis to free acid; risk of diketopiperazine (DKP) dimerization.[1][2][3]
Ethanol (EtOH) Moderate⭐ (Low)Avoid. High risk of transesterification (Methyl ester

Ethyl ester) over time.[1][2][3]
Acetonitrile Moderate⭐⭐⭐⭐ (High)Good for short-term HPLC prep; chemically inert toward the ester.[1][2][3]
Decision Tree: Choosing the Right Solvent

SolventTree Start Start: Dissolving H-D-Phe(4-Br)-OMe.HCl Q1 Is this for immediate biological assay? Start->Q1 Q2 Is this for chemical synthesis/storage? Start->Q2 DMSO Use Dry DMSO (Store -20°C) Q1->DMSO Yes (Stock) Water Use Water/Saline (Keep pH < 5) Q1->Water Yes (Working Soln) MeOH Use Methanol (Best Stability) Q2->MeOH Yes

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 2: Chemical Stability & Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it. The three primary threats are Hydrolysis , Diketopiperazine (DKP) Formation , and Transesterification .

Hydrolysis (The Water Problem)

The methyl ester is susceptible to nucleophilic attack by water.

  • Mechanism: Water attacks the carbonyl carbon, displacing methanol and yielding the free acid (H-D-Phe(4-Br)-OH).[1][2][3]

  • Catalyst: Base (OH⁻) accelerates this

    
     times faster than acid.[1][3]
    
  • The HCl Advantage: The commercial product is an HCl salt. When dissolved in water, the dissociation of HCl creates an acidic microenvironment (pH ~3-4), which auto-stabilizes the ester. Danger: If you add a buffer (PBS, pH 7.4), you neutralize this protection, triggering rapid degradation [1].[2]

Diketopiperazine (DKP) Formation (The Concentration Problem)

At high concentrations and neutral pH, the free amine of one molecule can attack the ester of another (intermolecular) or cyclize (if it were a dipeptide).

  • Result: Formation of an insoluble dimer precipitating out of solution.

Transesterification (The Alcohol Problem)

Dissolving a methyl ester in ethanol (EtOH) establishes an equilibrium.

  • Reaction:

    
    
    
  • Impact: You unknowingly create a mixture of Methyl and Ethyl esters, confusing LC-MS data and altering biological potency [2].[1][2][3]

Visualizing Degradation Pathways

Degradation Compound H-D-Phe(4-Br)-OMe (Active Ester) Hydrolysis Hydrolysis (+ H2O / pH > 7) Compound->Hydrolysis Transester Transesterification (+ EtOH) Compound->Transester DKP Dimerization (High Conc. / pH > 7) Compound->DKP FreeAcid Free Acid (Inactive) Hydrolysis->FreeAcid Loss of MeOH EthylEster Ethyl Ester (Impurity) Transester->EthylEster Exchange OMe->OEt Dimer Diketopiperazine (Precipitate) DKP->Dimer Cyclization

Figure 2: Primary degradation pathways.[1][2][3] Note that basic pH triggers both Hydrolysis and Dimerization.

Module 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (100 mM)

Use this protocol for long-term storage (-20°C).

  • Calculate Mass:

    • MW of H-D-Phe(4-Br)-OMe[1][2][3]·HCl

      
       294.57  g/mol  (Verify specific batch MW).[1][3]
      
    • For 10 mL of 100 mM solution, weigh 294.6 mg .

  • Select Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Methanol .[1][3]

    • Critical: Do not use "old" DMSO that has been sitting open; it absorbs water from the air.

  • Dissolution:

    • Add solvent to the powder. Vortex for 30 seconds.[1][3]

    • Note: The solution should be clear and colorless. If cloudy, sonicate for 10 seconds.[2]

  • Aliquoting:

    • Divide into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C (Stable for 1 month) or -80°C (Stable for 6 months) [3].

Protocol B: QC Check for Hydrolysis (HPLC)

Run this if you suspect your compound has degraded.[1][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][3]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).[1][3]

    • B: Acetonitrile + 0.1% TFA.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 214 nm (Amide/Ester) and 254 nm (Phenyl ring).[1][3]

  • Interpretation:

    • Parent Peak (Ester): Elutes later (more hydrophobic).[1][3]

    • Degradation Peak (Acid): Elutes earlier (more polar due to -COOH).[1][2][3]

    • Threshold: If the "early" peak > 5% of total area, discard the stock.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Precipitation in Buffer Salting Out / pH Shock. Adding the acidic HCl salt directly to a high-salt buffer (PBS) can cause localized precipitation or DKP formation.[1][2][3]Pre-dissolve in DMSO. Dissolve compound in DMSO first (1000x stock), then dilute slowly into the buffer while vortexing.
New Peak on LC-MS (+14 mass) Transesterification. You likely used Ethanol or Methanol with traces of higher alcohols.[1][2][3]Switch Solvents. Use only HPLC-grade Acetonitrile or fresh Methanol. Avoid Ethanol completely.[1][3]
Loss of Biological Activity Hydrolysis. The methyl ester has hydrolyzed to the free acid, which may not penetrate cells or bind the target.Check pH. Ensure your working solution was not stored at pH > 7 for extended periods.[1][2][3] Prepare fresh immediately before use.
Solid is Clumping Hygroscopic Effect. The HCl salt absorbs moisture from the air.[3]Desiccate. Store the solid bottle in a desiccator with silica gel. Warm to Room Temp before opening to prevent condensation.
Frequently Asked Questions

Q: Can I autoclave the solution? A: NO. The high heat (121°C) and steam will instantly hydrolyze the ester bond. Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane.[1][3]

Q: Why use the D-isomer (D-Phe) instead of L-Phe? A: D-amino acids are generally resistant to endogenous proteases (enzymes that break down proteins), which typically recognize only L-isomers.[1][2][3] This increases the metabolic stability of your peptide/drug candidate in biological assays [4].

Q: Is the 4-Bromo group stable? A: Yes, under standard solvent conditions.[1][2] However, avoid using palladium (Pd) catalysts or strong reducing agents (e.g., Lithium Aluminum Hydride) unless you intend to react the bromine atom.

References

  • Vertex AI & NIH Data. Hydrolysis kinetics of phenylalanine methyl ester hydrochloride.[1] (2025).[1][3] Stability profiles indicate maximum stability at pH 3-4.[1][2][3]

  • Master Organic Chemistry. Transesterification: Mechanism and Solvent Effects. (2022).[1][3][4][5] Explains the equilibrium exchange of ester groups in alcoholic solvents.

  • MedChemExpress (MCE). H-D-Phe(4-Cl)-OMe.HCl Solubility & Storage Guidelines. (Analogous compound data). Recommends -80°C storage for stock solutions to prevent inactivation.[1][2][3][6]

  • InvivoChem. Amino Acid Derivative Stability in Biological Systems. Highlights the proteolytic resistance of D-isomers.[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of Peptides Containing 4-Bromo-D-Phenylalanine from Resin

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, 4-bromo-D-phenylalanine. The inclusion of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, 4-bromo-D-phenylalanine. The inclusion of this halogenated residue offers unique opportunities for structural biology, medicinal chemistry, and the development of novel therapeutics.[1] However, its presence can also introduce specific challenges during the final and critical step of cleavage from the solid-phase resin.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure you achieve the highest possible yield and purity for your 4-bromo-D-phenylalanine-containing peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of peptides containing 4-bromo-D-phenylalanine. Each issue is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.

Problem 1: Low Cleavage Yield

Symptom: After cleavage and precipitation, the amount of recovered peptide is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Cleavage: The peptide remains attached to the resin.

    • Verification: Perform a post-cleavage Kaiser test on a small sample of the resin beads. A positive result (blue/purple color) indicates the presence of free primary amines, confirming that the peptide is still on the resin.

    • Solution:

      • Extend Cleavage Time: While typical cleavage times are 1-3 hours, peptides with bulky or multiple protecting groups may require longer exposure to the cleavage cocktail.[2] We recommend a time-course experiment (e.g., 2, 4, and 6 hours) to determine the optimal duration.

      • Increase TFA Concentration: Ensure your cleavage cocktail contains at least 90-95% Trifluoroacetic Acid (TFA).

      • Optimize Scavengers: While scavengers are crucial, an excessively high concentration can slightly dilute the TFA. Refer to our recommended cleavage cocktails in the protocols section.

  • Poor Peptide Precipitation: The peptide is successfully cleaved but remains soluble in the precipitation solvent (typically cold diethyl ether).

    • Solution:

      • Concentrate the TFA Filtrate: Before adding to cold ether, carefully reduce the volume of the TFA filtrate under a gentle stream of nitrogen. This increases the concentration of the peptide.

      • Use an Alternative Precipitation Solvent: If diethyl ether is ineffective, try using cold methyl-tert-butyl ether (MTBE), which can sometimes be more effective for precipitating certain peptides.

      • Extended Chilling: After adding the precipitation solvent, store the mixture at -20°C for at least one hour, or even overnight, to maximize peptide precipitation.[3]

Problem 2: Presence of Unexpected Side Products in Mass Spectrometry Analysis

Symptom: Mass spectrometry (MS) data of the crude peptide shows peaks that do not correspond to the target peptide or common deletion sequences.

Potential Causes & Solutions:

  • Alkylation of Sensitive Residues: Cationic species generated from protecting groups and the resin linker during acidolysis can modify nucleophilic residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[4]

    • Solution:

      • Use an Optimized Scavenger Cocktail: Scavengers are essential to "trap" these reactive cations.[2] A well-formulated cocktail is your primary defense. See our recommended cocktails in the tables below.

      • Specific Scavengers for Specific Residues:

        • Tryptophan: The indole side chain is particularly susceptible to alkylation. The addition of 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) can offer protection.[5][6]

        • Methionine: The thioether can be oxidized. Thioanisole is a common scavenger to prevent this.[7]

  • Debromination of 4-Bromo-D-Phenylalanine: Although the carbon-bromine bond on an aromatic ring is generally stable to TFA, prolonged exposure or harsh conditions could potentially lead to a low level of debromination, resulting in a peptide with a Phenylalanine residue instead.

    • Solution:

      • Minimize Cleavage Time: Use the shortest effective cleavage time determined from your optimization experiments.

      • Avoid Harsh Scavengers: While there is no direct evidence of specific scavengers causing debromination, it is prudent to use well-established and milder scavengers like TIS and water.

      • Consider a Milder Acid: For highly sensitive sequences, cleavage with a lower concentration of TFA (e.g., 50%) in Dichloromethane (DCM) can be explored, although this may require significantly longer reaction times.

Frequently Asked Questions (FAQs)

Q1: Is 4-bromo-D-phenylalanine stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, the 4-bromo-D-phenylalanine residue is generally stable throughout the standard cycles of Fmoc deprotection (using piperidine) and coupling reactions.[8] The primary concern is its stability during the final acid-mediated cleavage from the resin.

Q2: What is the best general-purpose cleavage cocktail for peptides containing 4-bromo-D-phenylalanine?

A2: A widely effective and recommended starting point is "Reagent B" or a similar variation. Its composition is provided in the tables below. This cocktail is effective for most peptides and minimizes the use of highly odorous thiols.

Q3: My peptide also contains Arginine residues with Pbf protecting groups. Do I need to modify the cleavage protocol?

A3: Yes, the removal of the Pbf protecting group from Arginine can be slow.[8] If your peptide contains multiple Arg(Pbf) residues, you may need to extend the cleavage time to 3-4 hours to ensure complete deprotection.[2]

Q4: How should I prepare my peptide-resin for cleavage?

A4: Proper preparation is crucial for efficient cleavage. Before adding the cleavage cocktail, the peptide-resin should be washed thoroughly with Dichloromethane (DCM) and then dried under a high vacuum for at least 4 hours, or preferably overnight.[6]

Optimized Cleavage Protocols and Data

Based on extensive experience and literature review, we recommend the following cleavage cocktails. It is always advisable to perform a small-scale trial cleavage on 10-20 mg of peptide-resin to determine the optimal conditions for your specific peptide.[2]

Table 1: Recommended Cleavage Cocktails for Peptides with 4-Bromo-D-Phenylalanine
Reagent CocktailComposition (v/v/v)Target Peptide Characteristics
Reagent B (General Purpose) TFA / Water / TIS (95:2.5:2.5)Peptides without Trp, Cys, or Met.
Modified Reagent B TFA / Water / TIS / EDT (94:2.5:1:2.5)Peptides containing Tryptophan (Trp).
Reagent K (For Sensitive Residues) TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Trp, Met, Cys).[4]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Experimental Protocol: Standard Cleavage Procedure

This protocol is for the cleavage of approximately 100 mg of peptide-resin.

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin three times with DCM to ensure it is well-solvated.

    • Dry the resin under high vacuum for at least 4 hours.

  • Cleavage Reaction:

    • Prepare the chosen cleavage cocktail from Table 1 (e.g., 10 mL for 100 mg of resin).

    • Cool the cleavage cocktail in an ice bath for 5-10 minutes.

    • Add the cold cleavage cocktail to the dried peptide-resin.

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate into a new centrifuge tube.

    • Wash the resin twice with fresh TFA (1-2 mL each) and combine the filtrates.

  • Peptide Precipitation:

    • Add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.

    • A white precipitate of the crude peptide should form.

    • Place the tube at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Recovery:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold ether, centrifuging each time.

    • Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) for analysis by HPLC and Mass Spectrometry.

Visual Workflow and Troubleshooting Diagrams

Optimized Cleavage Workflow

CleavageWorkflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Precipitation cluster_final Final Product Prep1 Wash Resin with DCM Prep2 Dry Resin Under Vacuum Prep1->Prep2 Cleavage1 Add Cold Cleavage Cocktail Prep2->Cleavage1 Cleavage2 Incubate 2-4h at RT Cleavage1->Cleavage2 Iso1 Filter Resin Cleavage2->Iso1 Iso2 Precipitate in Cold Ether Iso1->Iso2 Iso3 Centrifuge & Wash Iso2->Iso3 Final1 Dry Crude Peptide Iso3->Final1 Final2 Analyze by HPLC/MS Final1->Final2

Caption: Optimized workflow for peptide cleavage.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Impure Product Q_Yield Is the yield low? Start->Q_Yield Q_Purity Are there unexpected peaks in MS? Kaiser Perform Kaiser Test on Resin Q_Yield->Kaiser Yes Q_Yield->Q_Purity No Kaiser_Pos Positive (Peptide on Resin) Kaiser->Kaiser_Pos Positive Kaiser_Neg Negative (Cleavage OK) Kaiser->Kaiser_Neg Negative Sol_Cleavage Extend Cleavage Time (2-6 hours) Kaiser_Pos->Sol_Cleavage Sol_Precip Optimize Precipitation: - Concentrate TFA - Use MTBE - Chill longer Kaiser_Neg->Sol_Precip Sol_Scavenger Use Optimized Scavenger Cocktail (e.g., Reagent K) Q_Purity->Sol_Scavenger Yes Sol_Debrom Minimize Cleavage Time Sol_Scavenger->Sol_Debrom

Caption: Troubleshooting decision tree.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(70), 41035-41043. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 24-40. [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptides: Chemistry, Structure and Biology (pp. 501-503). Springer US. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Vidi, P. A., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3043-3046. [Link]

  • Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 19(8), 12595-12608. [Link]

  • Vidi, P. A., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. [Link]

  • Vidi, P. A., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3043-3046. [Link]

  • Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Li, Y., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 29(11), 2264-2273. [Link]

  • Reddy, R. P., et al. (2020). Halogen-bonding-mediated synthesis of amides and peptides. Chemical Science, 11(34), 9214-9221. [Link]

  • Stefanowicz, P., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 879-886. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Khan Academy. Peptide bonds: Formation and cleavage. [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • Kumar, A., et al. (2019). Post‐synthesis modification of 4‐iodophenylalanine‐containing peptides.... ResearchGate. [Link]

  • Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-52. [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

Sources

Optimization

Introduction: The Dual Nature of 4-Bromo-Phenylalanine

Technical Support Center: Halogenated Peptide Engineering Subject: Troubleshooting & Optimization of 4-Bromo-Phenylalanine (4-Br-Phe) Substitutions Ticket ID: #Br-Phe-CONF-001 Responder: Senior Application Scientist, Pep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Peptide Engineering Subject: Troubleshooting & Optimization of 4-Bromo-Phenylalanine (4-Br-Phe) Substitutions Ticket ID: #Br-Phe-CONF-001 Responder: Senior Application Scientist, Peptide Chemistry Division

Welcome to the technical guide for handling 4-bromo-phenylalanine (4-Br-Phe). If you are accessing this module, you are likely encountering unexpected behavior in your peptide's synthesis, folding, or stability.

The substitution of a hydrogen atom with bromine at the para position of phenylalanine is not merely a steric modification. It introduces two distinct physicochemical vectors that drive conformation:

  • Steric Bulk & Hydrophobicity: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å), increasing local hydrophobic surface area.

  • Electronic Anisotropy (The Sigma Hole): Unlike a methyl group, the C-Br bond creates a region of positive electrostatic potential (the

    
    -hole) on the extension of the bond axis, allowing for specific Halogen Bonding (XB)  with backbone carbonyls.
    

This guide is structured to troubleshoot these vectors across three critical phases: Synthesis, Conformation, and Functionalization.

Module 1: Synthesis & Handling (Getting it Right)

User Issue: “I am seeing incomplete coupling of Fmoc-4-Br-Phe-OH during SPPS, or deletion sequences immediately following it.”

Root Cause: While the electronic deactivation of the aromatic ring is negligible for coupling, the steric bulk of the bromine atom can hinder the approach of the incoming activated amino acid, especially if the preceding residue is also bulky (e.g., Val, Ile, Thr).

Troubleshooting Protocol: Enhanced Coupling Strategy

ParameterStandard ProtocolOptimized 4-Br-Phe Protocol
Activator HBTU / DIPEAHATU / HOAt / Collidine (Reduces steric hindrance)
Coupling Time 45 min, Single2 x 60 min, Double Couple
Temperature Ambient50°C (Microwave or Water bath)
Monitoring Kaiser TestChloranil Test (More sensitive for secondary amines/steric bulk)

Critical Checkpoint: If you are synthesizing a "stapled" peptide precursor, ensure you are using the correct stereoisomer (L vs. D) if the 4-Br-Phe is intended to match an


 or 

partner.

Module 2: Conformational Analysis (Folding)

User Issue: “My CD spectrum indicates a loss of


-helicity after substituting Phe with 4-Br-Phe. I thought it was supposed to stabilize the helix?”

Technical Insight: 4-Br-Phe can stabilize helices, but it is context-dependent.

  • Helix Stabilization: Occurs when the Br atom fills a hydrophobic pocket between turns (

    
     interaction) or forms a halogen bond with a backbone carbonyl 
    
    
    
    .
  • Helix Disruption: Occurs if the Br atom is placed on the solvent-exposed face without a hydrophobic partner, or if it creates a steric clash with side chains at

    
     or 
    
    
    
    .

Diagnostic Workflow: The Halogen Bond Validator

To confirm if the conformation is driven by specific Halogen Bonding (XB) rather than generic hydrophobic collapse, perform Temperature Coefficient Analysis via NMR.

Step-by-Step Experiment:

  • Sample Prep: Dissolve peptide (1-2 mM) in

    
     (9:1).
    
  • Data Acquisition: Acquire 1D

    
    -NMR spectra at 5°C increments (280K to 320K).
    
  • Analysis: Plot the chemical shift (

    
    ) of the amide protons vs. Temperature.
    
    • 
       ppb/K:  Solvent exposed (No H-bond or X-bond).
      
    • 
       ppb/K:  Shielded/Bonded.
      
    • Differentiation: If the amide proton accepting the Halogen Bond shows extreme shielding compared to the wild-type Phe analog, the 4-Br is structurally active.

Visualization of Troubleshooting Logic:

TroubleshootingLogic start Issue: Unexpected Conformation check_pos Check Position (Solvent vs Core) start->check_pos decision_exposed Solvent Exposed? check_pos->decision_exposed check_nmr NMR Temp Coefficients decision_shielded Amide Shielded? check_nmr->decision_shielded decision_exposed->check_nmr No (Buried) sol_hydro Cause: Hydrophobic Penalty decision_exposed->sol_hydro Yes sol_clash Cause: Steric Clash (i, i+4) decision_shielded->sol_clash No sol_xbond Success: Halogen Bond Active decision_shielded->sol_xbond Yes (< -2.5 ppb/K)

Caption: Logic flow for diagnosing conformational loss in halogenated peptides. Blue=Start, Yellow=Decision, Red=Error Root Cause, Green=Validation.

Module 3: Functional Applications (Stapling & Stability)

User Issue: “I am trying to perform a Suzuki-Miyaura cross-coupling on-resin to ‘staple’ the peptide, but the reaction is stalling.”

The Protocol: The 4-Br-Phe residue is a prime candidate for Palladium-catalyzed cross-coupling to create biaryl staples (e.g., coupling with a Boronic acid-containing residue).[1]

Optimized On-Resin Suzuki-Miyaura Protocol: Note: Oxygen is the enemy of Palladium catalysts.

  • Solvent System: DMF/Water (9:1) or Toluene/Ethanol/Water (4:4:1). The water is crucial for the base solubility.

  • Base:

    
     (2M aqueous solution) or 
    
    
    
    .
  • Catalyst:

    
     is standard, but for difficult sequences, switch to 
    
    
    
    (more active, air-stable).
  • Temperature: 70°C for 4-12 hours.

Visualizing the Mechanism:

SuzukiStaple resin Resin-Bound Peptide (Containing 4-Br-Phe) ox_add Oxidative Addition (Pd inserts into C-Br) resin->ox_add Pd(0) Catalyst transmet Transmetallation (Boronic Acid enters) ox_add->transmet Base + Boronic Acid red_elim Reductive Elimination (C-C Bond Formed) transmet->red_elim red_elim->ox_add Regenerate Pd(0) product Stapled Biaryl Peptide red_elim->product

Caption: Suzuki-Miyaura cross-coupling cycle for peptide stapling using 4-Br-Phe.

Module 4: Proteolytic Stability

FAQ: Does 4-Br-Phe actually improve metabolic stability?

Answer: Yes, significantly. Replacing Phe with 4-Br-Phe often imparts resistance to chymotrypsin and other proteases.

  • Mechanism: Chymotrypsin prefers aromatic side chains fitting into a specific hydrophobic pocket. The 4-Br substitution increases the volume of the side chain beyond the optimal capacity of the S1 specificity pocket, creating steric occlusion .

  • Data: Studies (e.g., on Jelleine-I) have shown stability increases of 10-100 fold in serum half-life.[2]

Comparative Data Table: Halogen Impact

SubstituentVan der Waals Radius (Å)Hydrophobicity (

)
Proteolytic Stability Impact
-H (Phe) 1.200.00Baseline
-F 1.470.14Low (Electronic effect only)
-Cl 1.750.71Moderate
-Br 1.85 0.86 High (Steric + XB)
-I 1.981.12High (But often too bulky)

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology. Link

  • Jia, F., et al. (2018).[3] "The effect of halogenation on the antimicrobial activity and proteolytic stability of the antimicrobial peptide Jelleine-I." Peptides. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions." Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

comparing H-D-Phe(4-Br)-OMe.HCl with other halogenated Phe derivatives

Executive Summary: The "Goldilocks" Halogen in Peptidomimetics In the landscape of non-canonical amino acids, H-D-Phe(4-Br)-OMe.HCl (Methyl 4-bromo-D-phenylalaninate hydrochloride) occupies a strategic "Goldilocks" zone....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Halogen in Peptidomimetics

In the landscape of non-canonical amino acids, H-D-Phe(4-Br)-OMe.HCl (Methyl 4-bromo-D-phenylalaninate hydrochloride) occupies a strategic "Goldilocks" zone. It bridges the gap between the metabolic stability of fluorinated analogs and the high reactivity of iodinated derivatives.

While 4-Fluoro-Phe is often selected for minimal steric perturbation and 4-Iodo-Phe for maximal halogen bonding or cross-coupling reactivity, the 4-Bromo derivative offers a unique balance: it is stable enough to survive standard peptide synthesis conditions yet reactive enough to serve as a reliable handle for late-stage palladium-catalyzed diversification (e.g., Suzuki-Miyaura coupling). Furthermore, the D-configuration confers critical resistance to proteolytic degradation, making it a staple in the design of stable peptidomimetics and protease inhibitors.

Physicochemical Comparison: The Halogen Series

To rationally select the appropriate phenylalanine derivative, one must compare the steric, electronic, and lipophilic contributions of the halogen substituent.

Table 1: Comparative Properties of 4-Halogenated Phenylalanine Derivatives

Property4-Fluoro (F) 4-Chloro (Cl) 4-Bromo (Br) 4-Iodo (I)
Van der Waals Radius (Å) 1.47 (Close to H)1.751.85 1.98
Electronegativity (Pauling) 3.983.162.96 2.66
Hansch Lipophilicity (

)
0.140.710.86 1.12
C-X Bond Strength (kcal/mol) ~115 (Very Strong)~84~72 ~58 (Weak)

-Hole Magnitude
NegligibleModerateStrong Very Strong
Primary Application Metabolic Block / NMR ProbeLipophilic TuningCross-Coupling / X-Bonding Crystallography / X-Bonding

Key Technical Insights:

  • Steric Fit: The 4-Br substituent adds significant bulk compared to 4-F, potentially filling hydrophobic pockets (e.g., S1' subsite of proteases) more effectively, leading to tighter binding via entropic displacement of water.

  • Halogen Bonding (X-Bond): Unlike Fluorine, Bromine exhibits a distinct "

    
    -hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows H-D-Phe(4-Br) to act as a Lewis acid, forming directional non-covalent bonds with backbone carbonyls or active site residues (e.g., Ser/Thr oxygens).
    

Decision Logic: Selecting the Right Analog

The choice between F, Cl, Br, and I should be driven by the specific stage of drug development and the structural biology of the target.

HalogenSelection Start Select 4-Halo-Phe Derivative Goal_Probe Goal: NMR Probe or Metabolic Stability? Start->Goal_Probe Goal_Coupling Goal: Late-Stage Diversification (Pd)? Goal_Probe->Goal_Coupling No Select_F Select 4-Fluoro-Phe (Minimal steric clash) Goal_Probe->Select_F Yes Goal_Binding Goal: Maximize Affinity (Halogen Bonding)? Goal_Coupling->Goal_Binding No Select_I Select 4-Iodo-Phe (Max Sigma Hole/Reactivity) Goal_Coupling->Select_I High Reactivity Needed (Sonogashira) Select_Br Select 4-Bromo-Phe (Balanced Stability/Reactivity) Goal_Coupling->Select_Br Standard Suzuki (Stable Precursor) Goal_Binding->Select_I Max Strength Goal_Binding->Select_Br Optimal Size/Lipophilicity

Figure 1: Decision tree for selecting halogenated phenylalanine derivatives based on experimental goals.

Synthetic Utility & Experimental Protocols

H-D-Phe(4-Br)-OMe.HCl is particularly valuable because the methyl ester protects the C-terminus, allowing immediate coupling at the N-terminus or use as an electrophile in cross-coupling before hydrolysis.

Protocol A: Handling & Neutralization of the HCl Salt

Context: The HCl salt form is stable for storage but must be neutralized to release the free amine for peptide coupling. Failure to neutralize properly can lead to poor yields or side reactions (e.g., diketopiperazine formation if the sequence permits).

  • Dissolution: Dissolve H-D-Phe(4-Br)-OMe.HCl (1.0 equiv) in dry DMF or DCM.

  • Neutralization: Add DIPEA (Diisopropylethylamine) (2.0–2.5 equiv) immediately prior to adding the activated carboxylic acid component.

    • Note: Do not store the neutralized free base solution for long periods, as free amino esters can undergo self-condensation or hydrolysis.

  • Coupling: Add the N-protected amino acid (1.1 equiv) pre-activated with HATU (1.1 equiv) or EDC/HOBt .

  • Monitoring: Reaction is typically complete in 1–2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

Protocol B: Suzuki-Miyaura Cross-Coupling on Peptide Backbone

Context: This reaction utilizes the 4-Br moiety to attach biaryl systems, mimicking extended side chains found in natural products like vancomycin or creating "stapled" peptides.

Reagents:

  • Substrate: Peptide containing D-Phe(4-Br).[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) with SPhos or Pd(dppf)Cl₂.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: DME/H₂O (9:1) or THF/H₂O.

Step-by-Step:

  • Degassing: Dissolve the peptide in the solvent mixture and sparge with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

  • Addition: Add the boronic acid, base, and finally the Pd catalyst under Argon flow.

  • Reaction: Heat to 60–80°C (or use Microwave irradiation at 100°C for 10 min) in a sealed vessel.

  • Workup: Filter through Celite to remove Palladium black. Dilute with water and extract with EtOAc (if protected) or purify directly by Prep-HPLC (if deprotected).

  • Validation: The bromine isotopic pattern (1:1 doublet at M/M+2) will disappear, replaced by the mass of the biaryl product.

Strategic Workflow: From Building Block to Library

The following workflow illustrates how H-D-Phe(4-Br)-OMe.HCl serves as a divergent intermediate.

SynthesisWorkflow Start H-D-Phe(4-Br)-OMe.HCl (Starting Material) Step1 Neutralization & Peptide Coupling Start->Step1 DIPEA, AA-OH Intermediate Peptide-D-Phe(4-Br)-OMe Step1->Intermediate PathA Path A: Hydrolysis (LiOH) Intermediate->PathA PathB Path B: Cross-Coupling (Suzuki/Sonogashira) Intermediate->PathB ProdA Peptide-D-Phe(4-Br)-OH (Halogen Bond Probe) PathA->ProdA ProdB Biaryl Peptide Library (Extended Pharmacophore) PathB->ProdB

Figure 2: Synthetic workflow utilizing the 4-Bromo derivative for divergent library synthesis.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Link

  • Bondi, A. (1964).[2] "Van der Waals Volumes and Radii." Journal of Physical Chemistry. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Wang, X. S., et al. (2013). "Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling." Journal of the American Chemical Society. Link

  • Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: Design, synthesis, and evaluation." Protein Science. Link

Sources

Comparative

Technical Comparison Guide: H-D-Phe(4-Br)-OMe.HCl vs. H-D-Phe(4-Cl)-OMe.HCl in Peptide Stability

[1] Executive Summary In the engineering of peptide therapeutics, the modification of phenylalanine residues is a critical strategy to enhance metabolic stability and bioavailability. This guide compares two specific non...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the engineering of peptide therapeutics, the modification of phenylalanine residues is a critical strategy to enhance metabolic stability and bioavailability. This guide compares two specific non-canonical amino acid derivatives: H-D-Phe(4-Br)-OMe.HCl (para-bromo) and H-D-Phe(4-Cl)-OMe.HCl (para-chloro).[1]

The Verdict:

  • Select H-D-Phe(4-Br)-OMe when maximizing lipophilicity and membrane permeability is the priority, or when targeting receptors that favor strong

    
    -
    
    
    
    stacking interactions.[1] The bulkier bromine atom provides superior steric shielding against metabolic enzymes but may impede binding in restricted receptor pockets.
  • Select H-D-Phe(4-Cl)-OMe when a balance between steric bulk and electronic deactivation is required.[1] It offers metabolic protection similar to the bromo-analog but with a smaller atomic radius, making it less likely to disrupt tight binding interfaces.[1]

Both compounds utilize the D-configuration to effectively nullify proteolytic cleavage by stereoselective proteases, while the para-halogenation blocks Phase I metabolic oxidation (hydroxylation).[1]

Physicochemical & Mechanistic Comparison

The choice between Chloro- and Bromo-substituents is governed by subtle but impactful differences in sterics and electronics.[1]

Table 1: Comparative Physicochemical Profile[1]
FeatureH-D-Phe(4-Cl)-OMe.HClH-D-Phe(4-Br)-OMe.HClImpact on Stability/Activity
Halogen Atom Chlorine (Cl)Bromine (Br)Br is larger and more polarizable.[1][2]
Van der Waals Radius 1.75 Å1.85 ÅBr provides greater steric hindrance to proteases.[1]
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing (

-effect), deactivating the ring more strongly.[1]
Hansch Constant (

)
0.710.86Br contributes more to overall peptide lipophilicity (LogP), aiding membrane crossing.[1]
C-X Bond Strength ~400 kJ/mol~330 kJ/molCl-C bond is stronger, theoretically more resistant to oxidative cleavage, though both are stable in vivo.[1]
Metabolic Blocking Blocks p-hydroxylationBlocks p-hydroxylationBoth prevent conversion to Tyrosine-like metabolites by CYP450s.[1]
Mechanistic Insight: The "Double-Lock" Stability Mechanism[1]
  • Stereochemical Lock (The "D" Effect): Natural proteases (e.g., Chymotrypsin, Trypsin, Pepsin) are stereoselective for L-amino acids.[1] Incorporating the D-isomer creates a "mirror image" residue that does not fit the enzyme's catalytic triad, rendering the peptide bond nearly uncleavable.

  • Electronic/Steric Lock (The Halogen Effect):

    • Metabolic Blocking: The para-position of phenylalanine is a "soft spot" for metabolism (hydroxylation). Halogenation here prevents this degradation pathway.[1]

    • Electronic Deactivation: The electron-withdrawing nature of halogens reduces the electron density of the aromatic ring, making it less susceptible to oxidative attacks.

Decision Framework: SAR Logic

The following diagram illustrates the decision process for selecting between the Chloro and Bromo derivatives based on Structure-Activity Relationship (SAR) goals.

SAR_Logic Start Peptide Optimization Goal Stability Primary Goal: Metabolic Stability? Start->Stability Permeability Primary Goal: Membrane Permeability? Start->Permeability Decision_D Use D-Isomer (Baseline Stability) Stability->Decision_D Permeability->Decision_D Binding Constraint: Receptor Pocket Size Check_Pocket Is Binding Pocket Restricted? Binding->Check_Pocket Decision_D->Binding Select_Cl Select H-D-Phe(4-Cl)-OMe (Lower Steric Clash) Check_Pocket->Select_Cl Yes (Tight) Select_Br Select H-D-Phe(4-Br)-OMe (Max Lipophilicity/Blocking) Check_Pocket->Select_Br No (Open/Surface) Select_Br->Permeability Enhances LogP

Figure 1: Strategic decision tree for selecting between 4-Cl and 4-Br phenylalanine derivatives based on receptor constraints and permeability requirements.

Experimental Validation Protocols

To empirically verify the stability advantages of these compounds, the following protocols are recommended. These assays are self-validating through the use of internal standards and time-course sampling.[1]

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of the peptide in biologically relevant matrix.[1]

Materials:

  • Pooled Human or Rat Plasma (heparinized).[1]

  • Test Compounds: Peptide containing H-D-Phe(4-Br)-OMe and Peptide containing H-D-Phe(4-Cl)-OMe.[1]

  • Internal Standard: Tolbutamide or Warfarin.[1]

  • LC-MS/MS system.[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of peptides in DMSO. Dilute to 10

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate mixtures at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate plasma proteins.
    
  • Processing: Centrifuge at 10,000g for 10 min. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS. Monitor parent ion depletion.[1]

Data Analysis: Plot


 vs. Time. The slope 

gives

. Expectation: Both D-isomers should show

hours, significantly outperforming L-analogs.[1] The methyl ester (OMe) may be hydrolyzed to the free acid by plasma esterases; monitor for the [M-14] peak (loss of CH2) to distinguish esterase activity from peptidase activity.
Protocol B: Chymotrypsin Challenge Assay

Objective: Assess resistance to specific aromatic-targeting proteases.[1]

Rationale: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp).[1][3] This assay specifically tests the efficacy of the D-configuration and halogen steric shield.[1]

Workflow:

Chymotrypsin_Workflow Step1 Substrate Prep (100 µM Peptide in Tris-HCl) Step2 Enzyme Addition (α-Chymotrypsin, 1:100 w/w) Step1->Step2 Step3 Incubation (25°C, pH 7.8) Step2->Step3 Step4 Quench (1% TFA) Step3->Step4 Step5 HPLC Analysis (UV 214/254 nm) Step4->Step5

Figure 2: Workflow for enzymatic resistance testing.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Enzyme:

    
    -Chymotrypsin (Sequencing Grade).[1]
    
  • Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

  • Control: Include a standard L-Phe peptide (e.g., L-Phe-L-Phe) as a positive control for degradation.[1]

  • Result Interpretation:

    • L-Phe Control: Rapid degradation (< 30 min).

    • H-D-Phe(4-Cl/Br)-OMe: >95% intact after 24 hours.[1] The D-configuration is the primary shield; the halogen prevents any residual "leakage" or non-specific hydrophobic binding that might lead to slow hydrolysis.[1]

Synthesis & Handling Notes

  • Solubility: The 4-Br derivative is significantly more hydrophobic.[1] Ensure the use of DMF or NMP for stock solutions. The 4-Cl derivative is slightly more soluble in aqueous-organic mixtures.[1]

  • Coupling: Both derivatives can be coupled using standard carbodiimide chemistry (EDC/HOBt) or uronium salts (HATU/HBTU).[1] However, due to the steric bulk of the 4-Br atom, coupling times should be extended (e.g., 2 hours vs 1 hour) to ensure completion, especially if the preceding residue is also bulky.

  • Ester Stability: The methyl ester (-OMe) is stable under acidic conditions (HCl salt form) but susceptible to saponification under basic conditions (pH > 9).[1] Avoid prolonged exposure to strong bases during handling.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. National Institutes of Health (NIH). Available at: [Link][1]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. Available at: [Link][1][4]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Nature Scientific Reports.[1] Available at: [Link][1]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed.[1] Available at: [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to Halogenated Phenylalanine Derivatives for Structural Studies: H-D-Phe(4-Br)-OMe.HCl vs. H-D-Phe(4-I)-OMe.HCl

For researchers, scientists, and drug development professionals engaged in the intricate work of structural biology, the choice of phasing agents in X-ray crystallography and probes in other structural techniques is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate work of structural biology, the choice of phasing agents in X-ray crystallography and probes in other structural techniques is a critical decision that can dictate the success and timeline of a project. Among the arsenal of tools available, halogenated amino acids have carved out a significant niche, particularly for their utility as heavy atoms that facilitate phase determination. This guide provides an in-depth comparison of two such powerful tools: H-D-Phe(4-Br)-OMe.HCl (Methyl (2R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride) and H-D-Phe(4-I)-OMe.HCl (Methyl (2R)-2-amino-3-(4-iodophenyl)propanoate hydrochloride).

This document moves beyond a simple cataloging of features to provide a nuanced, field-proven perspective on the experimental realities of employing these compounds. We will delve into the core physicochemical properties, the theoretical underpinnings of their application in crystallography, and practical, step-by-step protocols for their use.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these reagents is paramount for their effective application. The subtle differences in size, polarizability, and bond strength between bromine and iodine have significant downstream consequences in experimental design and outcome.

PropertyH-D-Phe(4-Br)-OMe.HClH-D-Phe(4-I)-OMe.HClRationale for Importance in Structural Studies
CAS Number 99359-32-7[1]158686-46-5[2]Ensures unambiguous identification and procurement of the correct reagent.
Molecular Formula C₁₀H₁₃BrClNO₂C₁₀H₁₃ClINO₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 294.57 g/mol 341.57 g/mol Crucial for accurate concentration calculations in solution preparation for soaking or co-crystallization experiments.
Appearance White to off-white solidWhite to off-white solidA basic quality control check upon receipt of the material.
Solubility Data not readily available; expected to be soluble in water and polar organic solvents like DMSO and methanol.Data not readily available; expected to be soluble in water and polar organic solvents like DMSO and methanol.[3][4]High solubility is critical for preparing concentrated stock solutions required for crystal soaking experiments to achieve adequate heavy atom incorporation.
Purity Typically ≥97%Typically ≥98%High purity is essential to avoid introducing confounding variables into crystallization or phasing experiments.

The Core Application: Phasing in X-ray Crystallography

The primary utility of both H-D-Phe(4-Br)-OMe.HCl and H-D-Phe(4-I)-OMe.HCl in structural biology lies in their application as phasing agents for macromolecular X-ray crystallography. The "phase problem" is a central challenge in this field; while diffraction experiments yield the intensities of X-ray waves scattered by a crystal, the phase information is lost.[5] Heavy atoms, like bromine and iodine, help to solve this problem through the phenomenon of anomalous scattering.

Anomalous scattering occurs when the energy of the incident X-rays is near the absorption edge of an atom.[6] This causes a phase shift in the X-rays scattered by that atom, which can be measured and used to determine the positions of the heavy atoms within the crystal. Once the heavy atom substructure is known, it can be used to calculate the phases for the entire macromolecule.

The Decisive Factor: Anomalous Scattering Signal

The choice between the bromo- and iodo- derivatives often comes down to the magnitude of their anomalous signal at a given X-ray wavelength. The anomalous scattering of an atom is described by two terms: the real part (f') and the imaginary part (f''). The magnitude of the anomalous signal, which is crucial for phasing, is primarily dependent on f''.

ElementK-edge (keV)L₃-edge (keV)f'' at Cu Kα (8.04 keV)f'' at Cr Kα (5.41 keV)
Bromine (Br) 13.4741.5500.8 e⁻2.5 e⁻
Iodine (I) 33.1694.5576.8 e⁻4.9 e⁻

Data sourced from the National Institute of Standards and Technology (NIST) X-Ray Form Factor, Attenuation, and Scattering Tables.[7]

Key Insights:

  • At Common In-house X-ray Sources (e.g., Cu Kα): Iodine provides a significantly stronger anomalous signal (f'' of 6.8 e⁻) compared to bromine (f'' of 0.8 e⁻). This makes H-D-Phe(4-I)-OMe.HCl the superior choice for Single-wavelength Anomalous Diffraction (SAD) experiments when using a copper anode X-ray source. The stronger signal from fewer incorporated atoms can be the difference between success and failure in phasing.

  • At Synchrotron Sources: The tunability of synchrotron radiation allows data collection at the absorption edge of an element, maximizing the anomalous signal. The K-edge of bromine (13.474 keV) is readily accessible at most macromolecular crystallography beamlines. This allows for powerful Multi-wavelength Anomalous Dispersion (MAD) experiments. The K-edge of iodine (33.169 keV) is too high for most standard beamlines. However, the L₃-edge of iodine (4.557 keV) is accessible, though it is in a lower energy range that can lead to higher air absorption and requires specialized beamline optics.

  • The Verdict: For routine SAD phasing with in-house equipment, the iodo- derivative is generally superior due to its stronger signal. For MAD phasing at a synchrotron, the bromo- derivative is often more practical due to the accessibility of its K-edge.

A Critical Consideration: Radiation Damage

A significant challenge in macromolecular crystallography is radiation damage, where the X-ray beam itself can induce chemical changes in the sample, compromising data quality.[8][9] The carbon-halogen bond is particularly susceptible to cleavage upon X-ray exposure.[10]

The C-I bond is weaker than the C-Br bond, making iodinated compounds more susceptible to radiation damage. This can manifest as a loss of occupancy of the heavy atom during data collection, which weakens the anomalous signal and can complicate phasing. Therefore, when using H-D-Phe(4-I)-OMe.HCl, it is crucial to minimize the X-ray dose and collect data efficiently. Cryo-cooling of the crystals is standard practice and helps to mitigate the effects of radiation damage.

A Note on NMR Spectroscopy

While halogenated amino acids are invaluable in X-ray crystallography, their utility in Nuclear Magnetic Resonance (NMR) for de novo structural studies is limited. Both bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei.[1][11] This property leads to very fast relaxation and, consequently, extremely broad resonance signals in solution NMR, rendering them effectively invisible and unsuitable for obtaining the sharp, well-resolved spectra necessary for protein structure determination.

However, the incorporation of these amino acids can be confirmed by NMR, as the heavy atom will induce chemical shift perturbations in neighboring nuclei, providing a distinct "fingerprint" in a ¹H-¹⁵N HSQC spectrum.[12] This can be a useful quality control step before proceeding to crystallization.

Experimental Workflows

There are two primary strategies for introducing these halogenated amino acids into a protein for structural studies: site-specific incorporation during protein expression and soaking the pre-formed crystals in a solution containing the compound.

Workflow 1: Site-Specific Incorporation

This method offers the advantage of placing the heavy atom at a specific, desired location in the protein sequence. This is achieved by using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the non-canonical amino acid at that position during translation in a suitable expression host like E. coli.[13][14][15]

Caption: Workflow for site-specific incorporation of halogenated phenylalanine.

Detailed Protocol: Site-Specific Incorporation of p-Bromo-L-phenylalanine

This protocol is adapted from established methods for unnatural amino acid incorporation.[13][15]

  • Plasmid Preparation:

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired residue position in your protein expression plasmid.

    • Obtain a plasmid encoding the appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair for p-bromophenylalanine (e.g., a variant of the M. jannaschii tyrosyl-tRNA synthetase and its cognate suppressor tRNA).

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the protein expression plasmid and the synthetase/tRNA plasmid.

    • Plate on LB agar containing the appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a starter culture in LB medium with antibiotics and grow overnight.

    • The next day, inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with the necessary antibiotics and 1 mM p-bromo-L-phenylalanine.

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (typically 0.1-1 mM) and continue to grow the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C).

  • Purification and Verification:

    • Harvest the cells by centrifugation and purify the protein using your established protocol.

    • Verify the incorporation of p-bromophenylalanine by mass spectrometry. The mass of the modified protein will be higher than the wild-type protein.

Workflow 2: Halide Soaking of Crystals

This is a simpler and often faster method that does not require molecular biology modifications. It relies on the diffusion of the halogenated compound into the solvent channels of a pre-existing crystal and its binding to the protein surface.[16][17]

Caption: Workflow for phasing via crystal soaking with halogenated compounds.

Detailed Protocol: Halide Soaking

This is a general protocol that should be optimized for each specific protein crystal system.[16][17]

  • Crystal Preparation:

    • Grow high-quality, diffraction-ready crystals of your target protein using your established crystallization conditions.

  • Soaking Solution Preparation:

    • Prepare a stock solution of H-D-Phe(4-Br)-OMe.HCl or H-D-Phe(4-I)-OMe.HCl (e.g., 1 M in water or DMSO).

    • Prepare a "soaking solution" that consists of your crystal's mother liquor, a suitable cryoprotectant (e.g., 20-30% glycerol or ethylene glycol), and the halogenated compound at a final concentration typically ranging from 10 mM to 1 M. The optimal concentration must be determined empirically.

  • Soaking:

    • Using a cryo-loop, carefully transfer a crystal from its growth drop into a drop of the soaking solution.

    • The soaking time can vary from a few seconds to several minutes. Start with a short time (e.g., 30 seconds) to avoid crystal damage.

  • Cryo-cooling and Data Collection:

    • After soaking, immediately plunge the crystal into liquid nitrogen to cryo-cool it.

    • Mount the crystal on the goniometer and collect a diffraction dataset. It is advisable to screen the crystal first to ensure it still diffracts well after soaking.

Conclusion and Recommendations

The choice between H-D-Phe(4-Br)-OMe.HCl and H-D-Phe(4-I)-OMe.HCl is not a matter of one being universally superior to the other, but rather a strategic decision based on the available resources and the specific experimental goals.

  • For laboratories with in-house X-ray sources (typically Cu Kα): H-D-Phe(4-I)-OMe.HCl is the recommended choice for SAD phasing. Its significantly larger anomalous signal at this wavelength provides a higher probability of success, especially if the occupancy of the heavy atom is low. Be mindful of the increased susceptibility to radiation damage and optimize data collection strategies accordingly.

  • For researchers with access to synchrotron beamlines: H-D-Phe(4-Br)-OMe.HCl is an excellent and often more practical choice for MAD phasing, as its K-edge is in an energy range that is standard for most macromolecular crystallography beamlines.

  • For NMR studies: Neither compound is suitable for de novo structure determination due to the quadrupolar nature of their halogen atoms. Their use in NMR is primarily for confirming incorporation via chemical shift perturbation mapping.

Ultimately, the path to a high-resolution structure is often empirical. The principles and protocols outlined in this guide provide a robust framework for the rational application of these powerful chemical tools, empowering researchers to navigate the challenges of structural biology with greater confidence and efficiency.

References

  • Dauter, Z., Dauter, M., & Rajashankar, K.R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 2), 232–237. Available at: [Link]

  • Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(7), R143-R149. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). X-Ray Form Factor, Attenuation, and Scattering Tables. Retrieved from [Link]

  • Garman, E. F. (2010). A beginner's guide to radiation damage. CCP4 Newsletter on Protein Crystallography, 47, 2-10. Available at: [Link]

  • Sanishvili, R., & Ogata, C. M. (2011). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 2), 167–174. Available at: [Link]

  • Koth, C. M., et al. (2006). Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins. Journal of the American Chemical Society, 128(40), 13110–13115. Available at: [Link]

  • Xie, J., & Schultz, P. G. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology, 22(10), 1297–1301. Available at: [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2006). Solid-state NMR spectroscopy of the quadrupolar halogens: chlorine-35/37, bromine-79/81, and iodine-127. Magnetic Resonance in Chemistry, 44(4), 409-450. Available at: [Link]

  • Phenix. (n.d.). Experimental Phasing. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). 4-Nitro-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of H-D-Phe(4-Br)-OMe.HCl Incorporation Using Edman Degradation

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise verification of amino acid sequence is paramount. The incorporation of unnatural amino acids, such as H-D-Phe(4-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise verification of amino acid sequence is paramount. The incorporation of unnatural amino acids, such as H-D-Phe(4-Br)-OMe.HCl, into peptide chains offers novel therapeutic and research possibilities. However, their successful integration requires rigorous validation. This guide provides an in-depth technical comparison of Edman degradation and its modern counterpart, mass spectrometry, for the validation of H-D-Phe(4-Br)-OMe.HCl incorporation, complete with experimental insights and protocols.

The Imperative of Sequence Validation for Unnatural Amino Acids

The introduction of unnatural amino acids like H-D-Phe(4-Br)-OMe.HCl can significantly alter the chemical and biological properties of a peptide. These modifications can enhance stability, improve binding affinity, or introduce novel functionalities. Consequently, unambiguous confirmation of their incorporation at the desired position within the peptide sequence is a critical quality control step in peptide synthesis.[1]

Edman Degradation: The Gold Standard in Sequential Analysis

Developed by Pehr Edman, this chemical method provides a stepwise removal and identification of N-terminal amino acid residues.[1][2][3] The process involves a cyclical series of reactions, allowing for the sequential determination of a peptide's primary structure.[4][5]

The Edman Degradation Workflow

The core of the Edman degradation process is a three-step cycle:

  • Coupling: The peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).[6][7]

  • Cleavage: Under acidic conditions, the N-terminal PTC-amino acid is cleaved from the peptide, forming an anilinothiazolinone (ATZ) derivative.[5]

  • Conversion and Identification: The ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified by chromatography, typically High-Performance Liquid Chromatography (HPLC).[5][7]

This cycle is repeated to identify subsequent amino acids in the chain.[2][3]

Edman_Degradation_Workflow Peptide Peptide with N-terminal H-D-Phe(4-Br)-OMe.HCl PITC Phenylisothiocyanate (PITC) (Alkaline Conditions) Peptide->PITC Coupling PTC_Peptide PTC-Peptide Derivative PITC->PTC_Peptide Acid_Cleavage Trifluoroacetic Acid (TFA) PTC_Peptide->Acid_Cleavage Cleavage ATZ_Derivative ATZ-D-Phe(4-Br) Acid_Cleavage->ATZ_Derivative Shortened_Peptide Shortened Peptide Acid_Cleavage->Shortened_Peptide Conversion Aqueous Acid ATZ_Derivative->Conversion Conversion Shortened_Peptide->PITC Next Cycle PTH_Derivative PTH-D-Phe(4-Br) Conversion->PTH_Derivative HPLC HPLC Analysis PTH_Derivative->HPLC Identification Identification by Retention Time HPLC->Identification

Caption: Workflow of Edman Degradation for an N-terminal Unnatural Amino Acid.

Validating H-D-Phe(4-Br)-OMe.HCl Incorporation with Edman Degradation

The presence of the bromine atom in H-D-Phe(4-Br)-OMe.HCl introduces a unique signature that is readily detectable. The resulting PTH-D-Phe(4-Br) derivative will have a distinct retention time in reversed-phase HPLC compared to the 20 common amino acids.

Expected Outcome: The hydrophobicity of the bromophenyl group will lead to a significantly longer retention time for PTH-D-Phe(4-Br) compared to PTH-Phenylalanine. This clear separation is the key to its unambiguous identification.

Experimental Protocol: Edman Degradation of a Peptide Containing H-D-Phe(4-Br)-OMe.HCl

Objective: To confirm the incorporation and determine the position of H-D-Phe(4-Br)-OMe.HCl in a synthetic peptide.

Materials:

  • Purified synthetic peptide containing H-D-Phe(4-Br)-OMe.HCl

  • Automated Edman Sequencer

  • Reagents and solvents for Edman chemistry (PITC, TFA, etc.)

  • HPLC system with a C18 reversed-phase column

  • PTH amino acid standards (including a custom-synthesized PTH-D-Phe(4-Br) standard)

Procedure:

  • Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable solvent.[2]

  • Edman Sequencing: Load the sample onto the automated sequencer and initiate the sequencing program.

  • HPLC Analysis: The collected PTH-amino acid from each cycle is automatically injected into the HPLC system.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of a new peak corresponding to the PTH-D-Phe(4-Br) standard.

    • The cycle number in which this unique peak appears confirms the position of H-D-Phe(4-Br)-OMe.HCl from the N-terminus.

    • Compare the retention times of the other peaks with the standard PTH-amino acid chromatograms to confirm the rest of the sequence.

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

While Edman degradation is a powerful tool, mass spectrometry (MS) has emerged as a complementary and often preferred method for peptide sequencing, especially for novel peptides.

FeatureEdman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.Fragmentation of the peptide and analysis of fragment ion masses.
Sample Requirement 10-100 picomoles, requires a free N-terminus.[2]Lower picomole to femtomole range, N-terminus can be blocked.
Unnatural Amino Acids Excellent for unambiguous identification if a standard is available.Can identify novel modifications by mass shift, but may not distinguish isomers.
H-D-Phe(4-Br)-OMe.HCl Provides definitive positional information. The bromine atom has minimal impact on the chemistry.The bromine isotopic pattern (79Br and 81Br) provides a unique signature for confident identification of fragments containing this residue.[8]
Limitations Inefficient for long peptides (>30-50 residues) and cannot identify post-translational modifications easily.[2]Can be challenging to interpret complex fragmentation spectra and may not differentiate isobaric amino acids.

The Synergy of a Combined Approach

For the most robust validation of H-D-Phe(4-Br)-OMe.HCl incorporation, a dual approach is recommended. Edman degradation provides unequivocal sequential data from the N-terminus, while mass spectrometry offers rapid confirmation of the overall mass and fragmentation patterns consistent with the presence of the brominated residue. The characteristic isotopic signature of bromine in MS/MS data serves as a powerful confirmation tool.[8]

Conclusion

Edman degradation remains a highly reliable and definitive method for validating the incorporation of unnatural amino acids like H-D-Phe(4-Br)-OMe.HCl, particularly when a corresponding PTH standard is available. Its stepwise nature provides unambiguous positional information that is highly valuable for quality control in peptide synthesis. While mass spectrometry offers higher throughput and sensitivity, the classical elegance and certainty of Edman degradation ensure its continued relevance in the modern peptide chemistry landscape. For researchers pioneering novel peptide therapeutics, a comprehensive validation strategy employing both techniques will provide the highest level of confidence in their synthetic products.

References

  • Technology Networks. (n.d.). Protein Sequencing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Edman degradation for peptide/protein sequencing. In this approach.... Retrieved from [Link]

  • Wikipedia. (2023, November 29). Edman degradation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Smith, J. B. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences.
  • Modulating the Fibrillization of Parathyroid-Hormone (PTH) Peptides: Azo-Switches as Reversible and Catalytic Entities - PubMed Central. (n.d.). Retrieved from [Link]

  • Demeure, K., G-A. Junter, G. Sp-M. Wentrup, C. & Barner-Kowollik, C. (2015). Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry. Journal of Mass Spectrometry, 50(5), 717-725.

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